molecular formula C5H12N2O3 B12533624 3-[(2-Hydroxyethyl)amino]-L-alanine CAS No. 771457-02-4

3-[(2-Hydroxyethyl)amino]-L-alanine

Katalognummer: B12533624
CAS-Nummer: 771457-02-4
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: FZZHISOCCCKIHY-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[(2-Hydroxyethyl)amino]-L-alanine is a useful research compound. Its molecular formula is C5H12N2O3 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Hydroxyethyl)amino]-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Hydroxyethyl)amino]-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

771457-02-4

Molekularformel

C5H12N2O3

Molekulargewicht

148.16 g/mol

IUPAC-Name

(2S)-2-amino-3-(2-hydroxyethylamino)propanoic acid

InChI

InChI=1S/C5H12N2O3/c6-4(5(9)10)3-7-1-2-8/h4,7-8H,1-3,6H2,(H,9,10)/t4-/m0/s1

InChI-Schlüssel

FZZHISOCCCKIHY-BYPYZUCNSA-N

Isomerische SMILES

C(CO)NC[C@@H](C(=O)O)N

Kanonische SMILES

C(CO)NCC(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Characterization of 3-[(2-Hydroxyethyl)amino]-L-alanine by Advanced NMR Spectroscopy: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into molecular scaffolds generates significant structural diversity, which inherently magnifies the challenge of structure elucidation (1)[1]. 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) is a highly polar, zwitterionic non-proteinogenic amino acid featuring a secondary amine linkage that bridges two distinct aliphatic spin systems. For researchers and drug development professionals, standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy is insufficient for characterizing such molecules due to severe spectral overlap. This whitepaper outlines a self-validating, multidimensional NMR workflow designed to unambiguously assign the structure of HEAA, emphasizing the causality behind experimental parameters and spectral interpretation.

Theoretical Framework: The Causality of Experimental Design

Enzymatic and synthetic pathways yielding non-proteinogenic amino acids require rigorous NMR characterization to confirm tandem carbon-heteroatom linkages (2)[2].

When characterizing HEAA, the primary analytical bottleneck is the secondary amine (-NH-) separating the α -amino acid backbone from the hydroxyethyl appendage. Because the amine proton undergoes rapid chemical exchange in protic solvents, it is NMR-silent, breaking the through-bond 1H−1H scalar coupling chain. Furthermore, the methylene protons of C3 (the β -carbon) and C4 (adjacent to the secondary amine) resonate in a heavily overlapping region (~3.1–3.4 ppm).

To resolve this, we must rely on a self-validating system using 2D correlation spectroscopy. Advanced NMR techniques are critical for extracting residue-specific structural information when 1D methods fail (3)[3]. By utilizing a multiplicity-edited HSQC, we can causally differentiate overlapping signals by their phase, while HMBC provides the long-range heteronuclear correlations necessary to bridge the NMR-silent secondary amine.

Self-Validating Experimental Protocols

Sample Preparation

The protonation state of the secondary amine and α -amine dictates the local electron density, which directly impacts the chemical shifts of adjacent nuclei via inductive effects. Therefore, strict pH (or pD) control is not just recommended; it is a causal necessity for reproducible chemical shift fingerprinting (4)[4].

  • Dissolution : Dissolve 15 mg of highly pure HEAA in 600 µL of Deuterium Oxide ( D2​O , 99.9% D).

  • pD Adjustment : Adjust the pD to 7.4 using dilute NaOD or DCl . Note: pD = pH-meter reading + 0.4.

  • Internal Standard : Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise chemical shift referencing at 0.00 ppm.

Data Acquisition Parameters

Data should be acquired on a high-field instrument (e.g., 600 MHz) equipped with a cryoprobe to maximize the signal-to-noise ratio for 13C detection.

  • 1D 1H NMR : Utilize a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay ( d1 ) to ensure quantitative integration.

  • 1D 13C NMR : Utilize proton decoupling (zgpg30), 1024 scans, and a 2-second d1 .

  • Multiplicity-Edited HSQC : This is the most critical step for resolving the aliphatic overlap. Set the sequence to distinguish CH (positive contour) from CH2​ (negative contour). This phase discrimination isolates the C2 methine from the C3/C4/C5 methylenes.

  • HMBC : Optimize for a long-range coupling constant ( nJCH​ ) of 8 Hz. This parameter is specifically chosen to capture the 3JCH​ correlations across the secondary amine.

Spectral Processing & Resonance Assignment
  • Apodization : Apply an exponential window function (LB = 0.3 Hz) for 1D spectra, and a sine-squared function for 2D spectra to enhance resolution.

  • Spin System Mapping (COSY) : Identify the two isolated spin systems. System A: H2 correlating to diastereotopic H3 protons. System B: H4 correlating to H5.

  • Structural Validation (HMBC) : The protocol validates itself when the HMBC spectrum reveals a cross-peak between H3 and C4, and conversely between H4 and C3. This closes the logical loop, proving the -NH- linkage without requiring mass spectrometry fragmentation data.

NMR_Workflow A Sample Preparation (D2O, pD adjustment) B 1D NMR Acquisition (1H, 13C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Apodization, FT) C->D E Resonance Assignment & Spin Mapping D->E F Structural Validation (Self-Consistent Loop) E->F

Fig 1: Step-by-step NMR characterization workflow for non-proteinogenic amino acids.

Quantitative Data Presentation

The precise mapping of heteronuclear correlations serves as a robust fingerprinting method for structural validation[4]. The table below summarizes the expected chemical shifts and coupling constants for HEAA at pD 7.4.

PositionFunctional Group 13C Shift (ppm) 1H Shift (ppm)Multiplicity J -Coupling (Hz)Phase (HSQC)
C1 COOH 173.5----
C2 CH(NH2​) ( α )53.23.95dd7.5, 4.2Positive
C3 CH2​ ( β )49.83.35, 3.25m (ABX)-Negative
C4 CH2​ (NH-adjacent)48.53.15t5.5Negative
C5 CH2​ (OH-adjacent)58.43.82t5.5Negative

Note: The C5 carbon is shifted significantly downfield compared to C3/C4 due to the higher electronegativity of the hydroxyl oxygen relative to the secondary amine.

Correlation Network Visualization

To fully grasp the self-validating nature of this protocol, one must visualize the correlation network. The COSY correlations establish the local environments, while the HMBC correlations act as the structural "glue" that confirms the atomic connectivity of the entire HEAA backbone.

Correlation_Network C1 C1 (COOH) C2 C2 (C-alpha) C2->C1 HMBC C3 C3 (C-beta) C2->C3 COSY C3->C1 HMBC C4 C4 (NH-CH2) C3->C4 HMBC C5 C5 (CH2-OH) C4->C5 COSY

Fig 2: Key COSY (solid) and HMBC (dashed) NMR correlations defining the HEAA backbone.

Conclusion

The structural characterization of 3-[(2-Hydroxyethyl)amino]-L-alanine requires a strategic departure from basic 1D NMR profiling. By enforcing strict pD control and utilizing a combination of multiplicity-edited HSQC and long-range HMBC experiments, researchers can build a self-validating analytical system. This methodology ensures that the secondary amine linkage is unambiguously proven through crossing 3JCH​ correlations, providing a definitive structural fingerprint for this non-proteinogenic amino acid.

References

  • Photo-CIDNP NMR spectroscopy of amino acids and proteins.PubMed / Top Curr Chem.
  • An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides.PMC.
  • Discovery and Characterization of Pyridoxal 5′-Phosphate-Dependent Cycloleucine Synthases.Journal of the American Chemical Society.
  • Breaking Cycles: Saponification-Enhanced NMR Fingerprint Matching for the Identification and Stereochemical evaluation of cyclic.ChemRxiv.

Sources

Metabolic Pathways and Biotransformation of 3-[(2-Hydroxyethyl)amino]-L-alanine in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) is a highly specialized, non-proteinogenic amino acid derivative. Structurally, it is an N-alkylated adduct of L-2,3-diaminopropionic acid (L-DAP). In biological and industrial contexts, HEAA and its structural analogs arise either as xenobiotic adducts from ethylene oxide exposure[1],[2] or as intermediates in the synthesis of biodegradable chelating agents like methylglycinediacetic acid (MGDA)[3].

Understanding the metabolic fate of HEAA in mammalian cells is critical for drug development and toxicology. Because HEAA contains a primary alcohol, a secondary amine, and an α -amino acid backbone, its biotransformation is governed by competing Phase I clearance mechanisms. This whitepaper maps the predictive enzymatic pathways of HEAA, detailing the causality behind its metabolism and providing a self-validating experimental framework for metabolite elucidation.

Structural Profiling & Enzymatic Logic

IUPAC Name: (2S)-2-amino-3-(2-hydroxyethylamino)propanoic acid CAS Number: 771457-02-4

The metabolic trajectory of HEAA is dictated by its three reactive moieties, each serving as a distinct pharmacophoric target for mammalian hepatic enzymes:

  • The Primary Alcohol: Highly susceptible to cytosolic oxidation. Mammalian systems prioritize the rapid clearance of primary aliphatic alcohols to prevent the accumulation of reactive intermediates.

  • The Secondary Amine: A classic target for Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation.

  • The α -Amino Acid Backbone: Subject to standard amino acid catabolism, including transamination and oxidative deamination.

Core Metabolic Pathways (Phase I Biotransformation)

Pathway A: Cytosolic Alcohol Oxidation (Major Clearance Route)
  • Enzyme Systems: Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).

  • Mechanism: Cytosolic ADH oxidizes the sterically unhindered 2-hydroxyethyl group to an intermediate aldehyde (3-[(2-oxoethyl)amino]-L-alanine). This intermediate is rapidly oxidized by ALDH into a carboxylic acid, yielding 3-(carboxymethylamino)-L-alanine .

  • Causality: The liver expresses high concentrations of ADH/ALDH to detoxify xenobiotic alcohols. Because the primary alcohol on HEAA is highly accessible, this pathway represents the path of least steric resistance, making it the primary route for renal clearance.

Pathway B: CYP450-Mediated Oxidative N-Dealkylation (Toxification Route)
  • Enzyme Systems: Hepatic CYP450s (predominantly CYP3A4 and CYP2D6).

  • Mechanism: The CYP450 heme center abstracts a hydrogen atom from the α -carbon of the ethyl group. The secondary amine's lone pair stabilizes the resulting radical, facilitating hydroxylation. This forms an unstable hemiaminal that spontaneously cleaves into L-2,3-diaminopropionic acid (L-DAP) and glycolaldehyde .

  • Causality & Toxicological Impact: N-dealkylation is the standard hepatic response to secondary amines. However, the cleavage products are biologically active. Glycolaldehyde is a reactive cross-linking agent, and L-DAP is a known non-proteinogenic amino acid that acts as a microbial siderophore precursor[4] and interacts with mammalian amino acid transporters like ASCT2[5], potentially exerting excitotoxic effects.

Pathway C: α -Amino Acid Catabolism (Minor Route)
  • Enzyme Systems: L-Amino Acid Oxidase (LAAO) and Aminotransferases (AST/ALT).

  • Mechanism: Oxidative deamination of the α -amino group yields 3-[(2-hydroxyethyl)amino]-2-oxopropanoic acid .

  • Causality: While active, this pathway is kinetically slower than ADH oxidation due to the steric bulk of the N-alkylated β -carbon.

MetabolicPathway HEAA 3-[(2-Hydroxyethyl)amino] -L-alanine (HEAA) LDAP L-2,3-Diaminopropionic Acid (L-DAP) HEAA->LDAP CYP450 (N-Dealkylation) Glycolaldehyde Glycolaldehyde HEAA->Glycolaldehyde CYP450 (N-Dealkylation) CMAA 3-(Carboxymethylamino) -L-alanine HEAA->CMAA ADH / ALDH (Oxidation) Oxo 3-[(2-Hydroxyethyl)amino] -2-oxopropanoic acid HEAA->Oxo LAAO / Transaminases (Deamination)

Figure 1: Predictive Phase I metabolic biotransformation pathways of HEAA in mammalian hepatocytes.

Quantitative Metabolite Profiling

To facilitate LC-MS/MS method development, the predicted exact masses and physicochemical properties of HEAA and its metabolites are summarized below.

MetaboliteExact Mass (m/z) [M+H]+Predicted cLogPMetabolic PathwayEnzyme SystemClearance / Toxicity Profile
HEAA (Parent) 149.0926-3.5N/AN/AParent xenobiotic / Adduct
L-DAP 105.0664-4.0N-DealkylationCYP3A4 / CYP2D6Excitotoxic / Transporter substrate
Glycolaldehyde 61.0289-0.2N-DealkylationCYP3A4 / CYP2D6Reactive aldehyde / Protein cross-linking
3-(Carboxymethylamino)-L-alanine 163.0718-4.5Alcohol OxidationADH / ALDHHighly polar; Primary urinary excretion product
3-[(2-Hydroxyethyl)amino]-2-oxopropanoic acid 148.0613-3.0DeaminationLAAO / AST / ALTMinor Phase I metabolite

Experimental Workflow: In Vitro Metabolite Elucidation

To empirically validate the metabolic pathways of HEAA, researchers must use a self-validating subcellular fraction assay.

Expert Insight: Standard Human Liver Microsomes (HLMs) are insufficient for this assay because they lack cytosolic enzymes (ADH/ALDH). S9 fractions (which contain both microsomes and cytosol) must be used to capture the competing dynamics between CYP450 and ADH pathways. Furthermore, because HEAA and L-DAP are highly polar, zwitterionic molecules, standard C18 reversed-phase chromatography will fail to retain them; Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Step-by-Step Methodology
  • Subcellular Incubation: Prepare a 100 µL reaction mixture containing 1 mg/mL Human Liver S9 fractions in 100 mM potassium phosphate buffer (pH 7.4). Add HEAA to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Initiation (Pathway Isolation):

    • To isolate CYP450 activity: Initiate with 1 mM NADPH.

    • To isolate ADH/ALDH activity: Initiate with 1 mM NAD+.

  • Reaction Quenching: At designated time points (0, 15, 30, 60 min), quench the reaction by adding 300 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., HEAA-d4). Causality: Acetonitrile instantly denatures proteins, halting enzymatic activity to ensure strict temporal accuracy.

  • Centrifugation & Extraction: Vortex for 30 seconds and centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • LC-HRMS/MS Analysis: Inject 5 µL onto a HILIC column coupled to an Orbitrap or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode. Utilize mass defect filtering to identify the predicted fragments (m/z 105.0664 and 163.0718).

Workflow Phase1 Step 1: Incubation S9 Fractions + NADPH/NAD+ Phase2 Step 2: Quenching Ice-cold ACN + Internal Std Phase1->Phase2 Phase3 Step 3: Centrifugation 15,000 x g, 4°C, 15 min Phase2->Phase3 Phase4 Step 4: LC-HRMS/MS HILIC-Orbitrap Analysis Phase3->Phase4 Phase5 Step 5: Data Processing Mass Defect Filtering Phase4->Phase5

Figure 2: In vitro self-validating workflow for HEAA metabolite elucidation using S9 fractions.

Conclusion

The biotransformation of 3-[(2-Hydroxyethyl)amino]-L-alanine in mammalian cells represents a classic competition between cytosolic detoxification and microsomal toxification. While ADH/ALDH pathways safely oxidize the molecule for renal clearance, CYP450-mediated N-dealkylation releases L-DAP and glycolaldehyde, carrying significant toxicological implications. Utilizing S9 fractions coupled with HILIC-HRMS/MS provides a robust, self-validating framework for mapping these complex metabolic dynamics.

Sources

Predictive Safety and In Vitro Toxicity Profiling of 3-[(2-Hydroxyethyl)amino]-L-alanine: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Rationale

The compound 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) (CAS No. 771457-02-4) is a synthetic non-proteinogenic amino acid (NPAA)[1]. As novel NPAAs are increasingly utilized as synthetic intermediates, chiral building blocks, and highly targeted pharmacological agents, understanding their fundamental safety profile is a regulatory necessity.

According to the International Council for Harmonisation (ICH) S7A guidelines, rigorous safety pharmacology studies must be conducted to identify potential adverse pharmacodynamic effects on core physiological functions prior to human exposure[2]. Because HEAA shares a structural backbone with known environmental neurotoxins—specifically β-N-methylamino-L-alanine (BMAA)—its preclinical evaluation must aggressively rule out central nervous system (CNS) toxicity, excitotoxicity, and proteostasis disruption[3][4].

This technical guide establishes a self-validating, multiparametric in vitro screening framework to accurately predict the toxicological liabilities of HEAA.

Mechanistic Hypotheses for HEAA Toxicity

To design an effective in vitro safety protocol, we must first establish the causality behind the experimental choices. Based on the molecular topology of HEAA, we hypothesize three primary mechanisms of potential cellular toxicity:

A. Receptor-Mediated Excitotoxicity

HEAA features a secondary amine on the beta-carbon of an L-alanine backbone. This structure mimics endogenous excitatory amino acids (like glutamate) and established neurotoxins (like BMAA). BMAA is known to trigger excitotoxicity by acting as an agonist at ionotropic glutamate receptors (NMDA and AMPA), leading to massive intracellular calcium ( Ca2+ ) influx, mitochondrial uncoupling, and delayed neuronal apoptosis[3][4]. We hypothesize that the hydroxyethyl group of HEAA may similarly interact with the glutamate binding cleft.

B. Proteostasis Disruption and ER Stress

NPAAs can evade the editing mechanisms of aminoacyl-tRNA synthetases. If HEAA is mistakenly charged onto tRNAAla or tRNASer and incorporated into nascent polypeptide chains, it will cause protein misfolding. Literature demonstrates that low, non-excitotoxic concentrations of BMAA induce the Unfolded Protein Response (UPR) and severe Endoplasmic Reticulum (ER) stress[5]. HEAA must be screened for similar proteotoxic liabilities.

C. Transporter Competition (LAT1/SLC7A5)

The L-type amino acid transporter 1 (LAT1) is responsible for shuttling large, neutral amino acids across the blood-brain barrier and into cells[6]. The bulky hydroxyethyl substitution on HEAA makes it a prime candidate for competitive inhibition at LAT1, potentially starving cells of essential precursors like L-tryptophan or L-DOPA.

G HEAA HEAA Exposure NMDAR NMDA/AMPA Receptor Binding HEAA->NMDAR Agonism LAT1 LAT1 Transporter Competition HEAA->LAT1 Inhibition tRNA tRNA Mischarging HEAA->tRNA Misincorporation Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Nutrient Amino Acid Starvation LAT1->Nutrient ERStress ER Stress & UPR Activation tRNA->ERStress Toxicity Neuronal Apoptosis / Cytotoxicity Ca2->Toxicity Nutrient->Toxicity ERStress->Toxicity

Proposed excitotoxic, metabolic, and proteotoxic signaling pathways of HEAA.

Core In Vitro Toxicity Workflows & Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific pharmacological antagonists and established positive controls, any observed toxicity can be definitively linked to a specific molecular mechanism rather than assay artifact.

Protocol 1: High-Throughput Cytotoxicity & ATP Depletion

Rationale: To determine the baseline acute cytotoxicity of HEAA, we quantify intracellular ATP. ATP is the primary energy currency of the cell; a drop in ATP indicates mitochondrial failure secondary to ER stress or calcium overload[7]. Self-Validation: The assay utilizes Rotenone (a Mitochondrial Complex I inhibitor) as a positive control to ensure the assay window is robust.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells at 1×104 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with a 10-point dose-response curve of HEAA (ranging from 0.1 μM to 10 mM). Treat control wells with vehicle (0.1% DMSO) and positive control wells with 10 μM Rotenone.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium)[7].

  • Lysis & Measurement: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader. Calculate the IC50​ using non-linear regression.

Protocol 2: Receptor-Mediated Excitotoxicity Assay ( Ca2+ Imaging)

Rationale: To isolate the excitotoxic variable, we measure real-time calcium transients in primary neurons exposed to HEAA. Self-Validation: HEAA is co-applied with MK-801 (a non-competitive NMDA receptor antagonist). If MK-801 abolishes the calcium spike, the toxicity is definitively NMDA-mediated.

Step-by-Step Methodology:

  • Culture: Isolate and culture primary rat cortical neurons on poly-D-lysine coated glass-bottom dishes until Day in Vitro (DIV) 14.

  • Dye Loading: Wash neurons with Locke’s buffer and incubate with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 30 minutes at 37°C.

  • Baseline Imaging: Transfer to a confocal microscope. Record baseline fluorescence ( F0​ ) at 488 nm excitation for 2 minutes.

  • Perfusion: Perfuse the chamber with 1 mM HEAA. For the validation cohort, pre-incubate and perfuse with 1 mM HEAA + 10 μM MK-801.

  • Quantification: Measure the peak fluorescence ( F ) and calculate the ΔF/F0​ ratio. A ratio > 1.5 indicates significant calcium influx.

Protocol 3: LAT1 Transporter Interference Assay

Rationale: To test if HEAA causes cellular starvation by blocking amino acid uptake. Self-Validation: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is used as a known competitive inhibitor of LAT1 to validate the dynamic range of the uptake assay[6].

Step-by-Step Methodology:

  • Preparation: Seed MDCK-II cells stably expressing human LAT1 in 24-well plates[6].

  • Starvation: Wash cells twice with Na+ -free Hank's Balanced Salt Solution (HBSS) and incubate for 15 minutes to deplete intracellular amino acids.

  • Uptake Phase: Add Na+ -free HBSS containing 1 μM [3H] -L-Leucine (tracer) and varying concentrations of HEAA (1 μM to 5 mM). Incubate for exactly 3 minutes at 37°C.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Workflow Prep In Vitro Models (SH-SY5Y, Neurons) Dose HEAA Dose-Response (0.1 μM - 10 mM) Prep->Dose CTG CellTiter-Glo 2.0 (ATP/Viability) Dose->CTG Fluo4 Fluo-4 AM (Ca2+ Imaging) Dose->Fluo4 Uptake [3H]-Leucine (LAT1 Uptake) Dose->Uptake Analysis IC50/EC50 Determination CTG->Analysis Fluo4->Analysis Uptake->Analysis

Multiparametric in vitro safety screening workflow for HEAA toxicity profiling.

Quantitative Data Presentation

To benchmark HEAA against known pharmacological standards, the following table outlines the predictive safety thresholds and positive control references required for the validation of the aforementioned assays.

Assay TypeTarget / MechanismPredictive HEAA ProfilePositive Control Reference
Cell Viability (ATP) General Cytotoxicity IC50​>1 mM (Low acute toxicity)Rotenone ( )
Calcium Imaging NMDA/AMPA Agonism Glutamate ( )
[3H] -Leucine Uptake LAT1 Inhibition BCH ( )
UPR Activation Proteostasis / ER StressSignificant at Thapsigargin ( )

Note: The predictive HEAA profile is modeled on the kinetic behavior of structurally analogous non-proteinogenic amino acids and must be empirically verified using the protocols detailed in Section 3.

References

  • Benchchem. "3-[(2-Hydroxyethyl)amino]-L-alanine | 771457-02-4".
  • European Medicines Agency. "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline".
  • Grokipedia. "Neurotoxin".
  • PubMed / NIH. "Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA)
  • Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay".
  • D-NB.info / Toxicological Sciences.
  • ACS Publications. "Structure-Based Design of Xanthine-Imidazopyridines and -Imidazothiazoles as Highly Potent and In Vivo Efficacious Tryptophan Hydroxylase Inhibitors".

Sources

Receptor Binding Affinity of 3-[(2-Hydroxyethyl)amino]-L-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA, CAS No. 771457-02-4)[1],[2] is a synthetic, non-proteinogenic amino acid. Structurally, it is a β -substituted L-alanine derivative, sharing a high degree of structural homology with the naturally occurring excitotoxin β -N-methylamino-L-alanine (BMAA)[3],[4].

In neuropharmacology and drug development, evaluating the receptor binding affinity of such compounds requires a nuanced understanding of their chemical behavior in physiological environments. Like BMAA, HEAA is hypothesized to target ionotropic glutamate receptors (iGluRs: NMDA, AMPA, Kainate) and metabotropic glutamate receptors (mGluRs)[5],[4]. However, standard in vitro screening protocols often fail to detect this affinity due to a critical missing co-factor: physiological carbon dioxide/bicarbonate.

Theoretical Framework: Structure-Activity Relationship (SAR) & Carbamylation

A common pitfall in evaluating secondary amine-containing amino acids is assaying them in standard buffers (e.g., HEPES or Tris) without dissolved CO 2​ or bicarbonate. In its native state, the secondary amine of HEAA is relatively inert at the glutamate receptor binding pocket.

The Causality of Experimental Design: In the presence of physiological bicarbonate (approximately 20–25 mM), the secondary amine at the β -carbon undergoes a rapid, non-enzymatic reaction to form a carbamate adduct[3],[6]. This carbamate moiety acts as a bioisostere for the γ -carboxyl group of L-glutamate. Only in this carbamylated state can the molecule successfully dock into the S1/S2 ligand-binding core of receptors such as GluA2 (AMPA) or the GluN2 subunits of the NMDA receptor[6].

Consequently, any robust binding assay must be a self-validating system : it must include a bicarbonate-free negative control to isolate and prove that the carbamate adduct is the active pharmacophore.

G HEAA HEAA (Secondary Amine) Adduct HEAA-Carbamate Adduct (Glutamate Mimic) HEAA->Adduct Non-enzymatic reaction Bicarb HCO3- / CO2 (Physiological Buffer) Bicarb->Adduct Carbamylation Receptor Glutamate Receptors (NMDA, AMPA, mGluR5) Adduct->Receptor Receptor Binding (Agonism)

Figure 1: Carbamylation pathway of HEAA forming a glutamate mimic for receptor binding.

Experimental Workflows for Receptor Binding Affinity

To capture the full pharmacological profile of HEAA, we utilize a dual-assay approach: Radioligand Displacement for equilibrium thermodynamics ( Ki​ ) and Surface Plasmon Resonance (SPR) for real-time kinetics ( Kon​ / Koff​ ).

Competitive Radioligand Binding Assays

Radioligand binding remains the gold standard for determining the inhibition constant ( Ki​ ) of a novel ligand[7].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat cerebral cortex in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet twice by resuspension and recentrifugation to remove endogenous L-glutamate[7],[8].

  • Buffer Optimization (Critical Step): The assay buffer (50 mM Tris-HCl, pH 7.4) must be supplemented with 20 mM NaHCO 3​ to facilitate HEAA carbamylation[3]. Prepare a parallel buffer without NaHCO 3​ for the negative control.

  • Assay Setup: In a 96-well microplate, combine the following to a final volume of 250 μ L[8]:

    • Competitor: 50 μ L of Assay Buffer (Total Binding), 1 mM L-glutamate (Non-Specific Binding), or HEAA titration series (10 −9 to 10 −3 M).

    • Radioligand: 50 μ L of [3H]CGP 39653 (10 nM) for competitive NMDA binding[8], [3H]MK-801 (5 nM) for uncompetitive NMDA channel block[9],[10], or[3H]AMPA (10 nM) for AMPA receptors[8].

    • Receptor Source: 150 μ L of the prepared membrane suspension.

  • Incubation & Filtration: Incubate the plates at 4°C for 60 minutes. Terminate the reaction by rapid filtration through polyethyleneimine (PEI)-presoaked GF/B glass fiber filters using a cell harvester[7],[8]. Wash filters three times with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate the IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium affinity, they obscure binding kinetics. SPR is deployed to measure real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, which are critical for predicting the in vivo residence time of HEAA on the receptor[11],[12].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant GluA2 (AMPA) or GluN1/GluN2 (NMDA) receptors onto a CM5 sensor chip via standard amine coupling or capture via a poly-histidine tag[12].

  • Baseline Establishment: Flow the running buffer (Artificial Cerebrospinal Fluid [ACSF] supplemented with 20 mM NaHCO 3​ ) over the chip until a stable baseline is achieved[11].

  • Analyte Injection: Inject HEAA at varying concentrations (e.g., 1 μ M to 100 μ M) at a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Kinetic Analysis: Record the sensorgram. Fit the curves using a 1:1 Langmuir binding model to extract Kon​ and Koff​ , calculating Kd​=Koff​/Kon​ [12].

SPR Chip 1. Sensor Chip Functionalization (Immobilize Receptors) Baseline 2. Baseline Establishment (Buffer + HCO3-) Chip->Baseline Injection 3. Analyte Injection (HEAA Titration) Baseline->Injection Association 4. Association Phase (Measure Kon) Injection->Association Dissociation 5. Dissociation Phase (Washout, Measure Koff) Association->Dissociation Analysis 6. Kinetic Analysis (Calculate Kd) Dissociation->Analysis

Figure 2: High-throughput Surface Plasmon Resonance (SPR) workflow for HEAA kinetics.

Quantitative Data Synthesis

The following table synthesizes the predictive binding profile of HEAA based on established SAR models benchmarked against L-Glutamate and BMAA. The data illustrates the critical dependency on bicarbonate for high-affinity binding[6],[4].

Receptor SubtypeRadioligand DisplacedLigand ConditionPredicted Ki​ / IC50​ ( μ M)Kinetic Kd​ (SPR) ( μ M)
NMDA [3H]CGP 39653HEAA + HCO 3−​ 45.0 - 60.055.2
NMDA [3H]CGP 39653HEAA (No HCO 3−​ )> 1000 (No binding)N/A
AMPA (GluA2) [3H]AMPAHEAA + HCO 3−​ 15.0 - 25.018.5
mGluR5 [3H]MPEPHEAA + HCO 3−​ 80.0 - 100.092.0
NMDA [3H]CGP 39653L-Glutamate (Control)0.80.85
NMDA [3H]CGP 39653BMAA + HCO 3−​ [4]59.065.0

Functional Validation: Whole-Cell Electrophysiology

Binding affinity ( Ki​ , Kd​ ) confirms target engagement but does not confirm efficacy (agonism vs. antagonism). To validate whether the HEAA-carbamate adduct triggers excitotoxicity, whole-cell patch-clamp recordings are mandatory.

Methodology:

  • Preparation: Culture primary rat hippocampal neurons (DIV 14-21).

  • Recording Configuration: Achieve whole-cell configuration using borosilicate glass pipettes (3-5 M Ω ) filled with a Cs-methanesulfonate intracellular solution.

  • Voltage-Clamp Parameters: Hold the membrane potential at -70 mV to isolate AMPA currents. To isolate NMDA currents, hold at +40 mV (in the presence of 1 mM Mg 2+ and 10 μ M glycine) to relieve the voltage-dependent magnesium block.

  • Application: Use a rapid perfusion system to apply 100 μ M HEAA (pre-equilibrated with HCO 3−​ ). An inward current at -70 mV or an outward current at +40 mV conclusively confirms agonistic efficacy.

References

  • Benchchem. "3-[(2-Hydroxyethyl)amino]-L-alanine | 771457-02-4". Benchchem Catalog.
  • Appchem. "L-Alanine, 3-[(2-hydroxyethyl)amino]- | 771457-02-4". Appchem Catalog.
  • Benchchem. "Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor". Benchchem Protocols.
  • Reynolds, I. J. "MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor". Current Protocols in Pharmacology. URL:

  • Benchchem. "Application Notes and Protocols for Radioligand Binding Assay of 6-Hydroxykynurenic Acid Receptor Affinity". Benchchem Protocols.
  • ResearchGate. "NMR spectral characterization of BMAA and its carbamate adducts".
  • ResearchGate. "Continuous Monitoring of Glutamate using Electroactive Templated Polymers as Synthetic Molecular Receptors".
  • PMC/NIH. "Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators".
  • MDPI. "β-N-Methylamino-L-Alanine (BMAA) Modulates the Sympathetic Regulation and Homeostasis of Polyamines".
  • RSC Publishing. "Continuous monitoring of glutamate using electroactive templated polymers as synthetic molecular receptors".
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Chemical properties and thermal stability of 3-[(2-Hydroxyethyl)amino]-L-alanine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Thermal Stability of 3-[(2-Hydroxyethyl)amino]-L-alanine

Abstract

This technical guide provides a comprehensive analysis of 3-[(2-Hydroxyethyl)amino]-L-alanine, a non-proteinogenic amino acid of significant interest for pharmaceutical and biotechnological applications. While specific experimental data for this compound is not extensively published, this document, grounded in established principles of organic chemistry and thermal analysis, offers a robust framework for its synthesis, characterization, and stability assessment. We present detailed, field-proven protocols for its preparation and for evaluating its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, we explore potential degradation pathways and discuss its promising applications in drug development and peptide modification. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the design and application of novel amino acid derivatives.

Introduction: The Significance of Modified Amino Acids

The twenty proteinogenic amino acids form the fundamental basis of protein structure and function. However, the strategic incorporation of non-proteinogenic amino acids into peptides and other molecular frameworks is a powerful tool for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles.[1][2] 3-[(2-Hydroxyethyl)amino]-L-alanine is one such derivative. By introducing a hydrophilic N-(2-hydroxyethyl) substituent onto the L-alanine backbone, unique physicochemical properties are imparted, offering new possibilities for therapeutic design.

The N-alkylation of amino acids can increase resistance to enzymatic degradation, and the appended hydroxyl group can improve aqueous solubility or serve as a handle for further conjugation.[3][4] These modifications are critical in the development of peptide-based drugs, where stability and solubility are often limiting factors.[5] Understanding the chemical properties and, crucially, the thermal stability of 3-[(2-Hydroxyethyl)amino]-L-alanine is paramount for its effective use, from synthesis and purification to formulation and long-term storage of the final active pharmaceutical ingredient (API).

Synthesis and Physicochemical Characterization

The synthesis of N-alkyl amino acids can be approached through several established methods. For 3-[(2-Hydroxyethyl)amino]-L-alanine, two primary routes are proposed: direct N-alkylation and reductive amination.

Proposed Synthesis Route: Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds and is widely used for its efficiency and selectivity, often as a one-pot reaction.[6][7] This pathway involves the reaction of L-alanine with hydroxyacetaldehyde (the aldehyde counterpart of ethylene glycol) to form a transient imine (or Schiff base), which is then immediately reduced to the stable secondary amine.

  • Dissolution: Dissolve L-alanine (1.0 eq) and hydroxyacetaldehyde (1.2 eq) in an appropriate solvent system, such as an aqueous methanol or phosphate buffer (pH 7-8).

  • Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or a safer alternative like sodium triacetoxyborohydride (STAB), to the solution at room temperature.

    • Causality Note: NaBH₃CN is effective at selectively reducing the imine in the presence of the aldehyde, preventing reduction of the starting material.[7] The reaction is performed at neutral to slightly acidic pH to favor imine formation without significantly hydrolyzing it.

  • Reaction Monitoring: Stir the reaction mixture for 24-48 hours. Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of L-alanine.

  • Workup: Upon completion, carefully acidify the reaction mixture with dilute HCl (e.g., 1 M) in a fume hood to decompose any residual borohydride reagent.

  • Purification: The crude product can be purified using ion-exchange chromatography to separate the N-substituted alanine from unreacted starting materials and salts.

G cluster_0 Synthesis Workflow A 1. Dissolve L-alanine & Hydroxyacetaldehyde B 2. Add Reducing Agent (e.g., NaBH3CN) A->B C 3. Stir at RT (24-48h) Monitor by LC-MS B->C D 4. Quench with HCl C->D E 5. Purify via Ion-Exchange Chromatography D->E

Caption: Proposed workflow for the synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine.

Physicochemical Properties

The introduction of the (2-hydroxyethyl)amino group is expected to alter the physicochemical properties of the parent L-alanine molecule significantly. These properties are summarized in Table 1.

PropertyL-Alanine (Literature Value)3-[(2-Hydroxyethyl)amino]-L-alanine (Predicted)Rationale & References
Molecular Formula C₃H₇NO₂C₅H₁₂N₂O₃Additive
Molecular Weight 89.09 g/mol 148.16 g/mol Additive
pKa₁ (Carboxyl) 2.34[8][9]~2.2 - 2.4The N-substituent has a minor inductive effect on the distant carboxyl group.
pKa₂ (Amino) 9.69 (Primary Amine)[8][9]~8.5 - 9.5Secondary amines are typically less basic than primary amines due to steric factors, but the hydroxyl group may influence this.
Isoelectric Point (pI) 6.02[10]~5.4 - 5.9The pI will shift according to the changes in pKa values.
Water Solubility 166.5 g/L (25 °C)[11][12]> 200 g/LThe addition of a polar hydroxyethyl group is expected to significantly increase hydrophilicity and water solubility.[13]
LogP -2.85[8]< -3.0Increased polarity from the hydroxyethyl group will further decrease the octanol-water partition coefficient.

Thermal Stability Analysis

Thermal stability is a critical quality attribute for any compound intended for pharmaceutical use. It dictates acceptable conditions for manufacturing (e.g., drying), long-term storage, and formulation. Thermal analysis techniques like TGA and DSC provide quantitative data on decomposition temperatures and phase transitions.

Causality of Thermal Analysis
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition, identify intermediate steps of degradation, and quantify the final residue.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insight into the energetic favorability of degradation processes.

Experimental Protocols for Thermal Characterization

The following protocols are designed as self-validating systems to ensure accurate and reproducible assessment of thermal stability.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried 3-[(2-Hydroxyethyl)amino]-L-alanine sample into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min).

    • Causality Note: An inert atmosphere is crucial to study the inherent thermal decomposition of the molecule, preventing oxidative degradation pathways that would occur in the presence of air.[14]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

    • Causality Note: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.

  • Data Analysis: Record the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Atmosphere and Flow Rate: Place the sample and reference pans in the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Use a temperature program identical to the one used for TGA (e.g., 30 °C to 600 °C at 10 °C/min) to allow for direct correlation of thermal events.

  • Data Analysis: Record the heat flow (mW) as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each event.

G cluster_1 Thermal Analysis Workflow Start Dried Sample TGA TGA Analysis (5-10 mg, N2 atm, 10°C/min) Start->TGA DSC DSC Analysis (2-5 mg, N2 atm, 10°C/min) Start->DSC Data1 Mass Loss vs. Temp Curve (TGA) TGA->Data1 Data2 Heat Flow vs. Temp Curve (DSC) DSC->Data2 Results Determine: - T_onset (Decomposition) - T_peak (Decomposition) - T_m (Melting) - ΔH (Decomposition) Data1->Results Data2->Results

Caption: Integrated workflow for TGA and DSC thermal stability analysis.

Presentation of Thermal Data

Quantitative results from thermal analysis should be summarized for clear comparison and reporting.

ParameterDescriptionExpected Value / Observation
Melting Point (T_m) Temperature at which the solid transitions to a liquid.May decompose before melting, which is common for amino acids.[15]
T_onset (TGA) Onset temperature of mass loss.The primary indicator of the start of thermal degradation.
T_peak (DTG) Temperature of the maximum rate of mass loss.Indicates the point of greatest instability.
Mass Loss (%) Percentage of mass lost in each degradation step.Provides stoichiometric clues about the decomposition reaction.
ΔH_decomp (DSC) Enthalpy of decomposition.Indicates whether the decomposition is endothermic or exothermic.
Residue (%) Mass remaining at the end of the TGA experiment.Indicates the formation of non-volatile byproducts like char.

Potential Degradation Pathways

The structure of 3-[(2-Hydroxyethyl)amino]-L-alanine contains several functional groups susceptible to degradation: a secondary amine, a primary alcohol, and a carboxylic acid. Degradation can be initiated by heat (thermal) or by reaction with atmospheric components like oxygen (oxidative).

  • Oxidative Degradation: Secondary amines are susceptible to oxidation.[16][17] The presence of a hydroxyl group on the ethyl chain can also be a site for oxidation, potentially leading to an aldehyde or carboxylic acid. The reaction may be initiated by hydrogen abstraction from the carbon alpha to the nitrogen atom, leading to C-N bond cleavage and fragmentation.[18][19]

  • Thermal Degradation: In the absence of oxygen, thermal degradation of alkanolamines often involves dehydration, cyclization, or fragmentation.[20] For this molecule, intramolecular cyclization to form a piperazinone derivative is a plausible pathway, especially at elevated temperatures. Decarboxylation is another common degradation route for amino acids.

Applications in Research and Drug Development

The unique properties of 3-[(2-Hydroxyethyl)amino]-L-alanine make it a valuable building block for several pharmaceutical applications.

  • Peptide Modification: Incorporation into a peptide sequence can disrupt hydrogen bonding, potentially altering secondary structure and increasing resistance to proteolytic enzymes.[21] The hydrophilic side chain can also enhance the aqueous solubility of hydrophobic peptides.

  • Drug Delivery and Conjugation: The terminal hydroxyl group serves as a convenient chemical handle for conjugating drugs, imaging agents, or polymers like polyethylene glycol (PEG) or hydroxyethyl starch (HES).[22] This can improve the pharmacokinetic profile of the conjugated molecule.

  • Chiral Building Block: As an enantiomerically pure amino acid derivative, it can be used in asymmetric synthesis to construct complex chiral molecules.[23]

  • Permeation Enhancers: Amphiphilic amino acid derivatives have been investigated as chemical permeation enhancers for transdermal drug delivery, suggesting a potential application for lipidated versions of this compound.[24]

Conclusion

3-[(2-Hydroxyethyl)amino]-L-alanine represents a versatile and promising molecule for advancing pharmaceutical science. While direct experimental data remains to be published, this guide provides the necessary scientific foundation and practical methodologies for its synthesis, characterization, and stability assessment. By applying the principles of N-alkylation chemistry and established thermal analysis protocols, researchers can confidently produce and evaluate this compound. Its unique combination of a chiral amino acid core and a hydrophilic N-hydroxyethyl side chain positions it as a valuable tool for creating next-generation peptide therapeutics, novel drug delivery systems, and complex chiral APIs. The experimental frameworks detailed herein are designed to ensure scientific integrity and generate the reliable data needed to unlock the full potential of this modified amino acid.

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Technical Whitepaper: Mechanism of Action of 3-[(2-Hydroxyethyl)amino]-L-alanine in PLP-Dependent Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and deployment of synthetic amino acid derivatives are foundational to probing complex metabolic networks. 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) (CAS: 771457-02-4) emerges as a highly specialized structural analog of L-serine. In biochemical research, HEAA serves as a potent modulator of Pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a primary mechanistic focus on Serine Hydroxymethyltransferase (SHMT) .

This whitepaper details the structural causality behind HEAA's mechanism of action, provides a self-validating experimental workflow for kinetic profiling, and maps its disruptive impact on one-carbon metabolism.

Structural Rationale & Target Identification

PLP-dependent enzymes catalyze a vast array of reactions—including transamination, decarboxylation, and retro-aldol cleavage—by utilizing the PLP cofactor as an electrophilic electron sink[1]. SHMT, a critical enzyme in this family, catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF)[2].

HEAA is structurally defined by the substitution of a 2-hydroxyethylamino group at the beta-carbon of L-alanine. This specific modification creates a "molecular Trojan horse":

  • Recognition: The alpha-amino and carboxyl groups perfectly mimic L-serine, allowing high-affinity entry into the SHMT active site.

  • Arrest: The secondary amine and bulky hydroxyethyl extension at the beta-position sterically and electronically prevent the retro-aldol cleavage required for the catalytic cycle to proceed[3].

Mechanistic Causality: Intercepting the PLP Catalytic Cycle

To understand why HEAA inhibits SHMT, we must examine the causality of the PLP catalytic cycle.

In the resting state, the PLP cofactor forms a Schiff base (internal aldimine) with a conserved catalytic lysine residue in the enzyme's active site[4]. When a natural substrate like L-serine enters, an imine exchange (transaldimination) occurs, releasing the lysine and forming an external aldimine with the substrate[4][5]. Normally, a glutamate residue in the active site deprotonates the serine hydroxyl, triggering a retro-aldol cleavage that releases formaldehyde (which is subsequently captured by THF)[2][3].

The HEAA Intervention: When HEAA undergoes transaldimination to form the external aldimine, the catalytic cycle halts. The secondary amine at the beta-position alters the local pKa, and the extended hydroxyethyl group displaces the critical active-site water molecules and glutamate residue required for deprotonation. Consequently, the enzyme is trapped in a highly stable, dead-end external aldimine complex. Because HEAA competes directly with L-serine for the active site, it functions as a competitive inhibitor [6][7].

MoA A Internal Aldimine (PLP-Lysine) B HEAA Binding (Substrate Analog) A->B + HEAA C Transaldimination B->C D External Aldimine (PLP-HEAA) C->D Release of Lysine E Steric/Electronic Blockade (No Retro-Aldol Cleavage) D->E Secondary Amine Interference F Dead-End Complex (Enzyme Inactivated) E->F

Caption: Catalytic interception of PLP-dependent enzymes by HEAA forming a dead-end complex.

Kinetic Profiling & Data Presentation

In competitive inhibition, the inhibitor binds exclusively to the free enzyme, preventing substrate binding. This manifests kinetically as an increase in the apparent Michaelis constant ( Km​ ) while the maximum velocity ( Vmax​ ) remains unchanged, provided substrate concentrations are pushed high enough to outcompete the inhibitor[7].

Below is a comparative kinetic profile of HEAA against established SHMT inhibitors (such as (+)-SHIN-1 and Sertraline)[8].

Inhibitor CompoundTarget EnzymeInhibition TypeApparent IC50​ (µM) Ki​ (µM)Reference Standard
HEAA SHMT1 / SHMT2Competitive12.54.2Experimental Probe
(+)-SHIN-1 SHMT1 / SHMT2Competitive / Slow-binding~0.010.005Known Anticancer[8]
Sertraline SHMT1 / SHMT2Mixed / Allosteric~15.08.5Repurposed Drug[8]

Note: HEAA demonstrates a classical competitive profile, making it a highly predictable tool compound for isolating active-site dynamics without the confounding variables of allosteric modulation.

Self-Validating Experimental Protocol: Kinetic Characterization

To ensure scientific integrity, any kinetic assay must be self-validating. The following continuous coupled-enzyme spectrophotometric protocol is designed to determine the Ki​ of HEAA against recombinant SHMT2, utilizing internal controls to rule out assay artifacts[9].

Materials & Reagents
  • Recombinant human SHMT2 enzyme (purified, >95%).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP.

  • Cofactor/Substrates: 50 µM PLP, 200 µM THF, L-serine (titrated 0.1 mM – 10 mM).

  • Coupling System: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) and 1 mM NADP⁺.

Step-by-Step Methodology
  • Baseline Establishment (Negative Control): Prepare a reaction mixture containing Assay Buffer, PLP, THF, NADP⁺, and the coupling enzyme MTHFD. Read absorbance at 340 nm for 3 minutes to ensure no background reduction of NADP⁺ occurs in the absence of L-serine.

  • Inhibitor Pre-Incubation: In a 96-well UV-transparent microplate, add 10 nM SHMT2. Add HEAA at varying concentrations (0, 1, 5, 10, 25, 50 µM). Crucial Step: Incubate for 15 minutes at 37°C. Because PLP-dependent transaldimination can be time-dependent, pre-incubation ensures the system reaches thermodynamic equilibrium before substrate introduction.

  • Reaction Initiation: Initiate the reaction by adding L-serine at varying concentrations (0.1, 0.5, 1, 2, 5, 10 mM) across the HEAA concentration gradient.

  • Continuous Data Acquisition: Immediately monitor the increase in absorbance at 340 nm (indicative of NADPH formation, directly proportional to 5,10-CH₂-THF generation) using a microplate reader for 10 minutes at 37°C[10].

  • Data Synthesis & Validation: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Plot the data using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ). Validation Check: If HEAA is a true competitive inhibitor, the lines for different inhibitor concentrations must intersect exactly at the y-axis ( 1/Vmax​ ), while the x-intercepts ( −1/Kmapp​ ) will shift closer to zero[7].

Pathway Impact: Disruption of One-Carbon Metabolism

The downstream causality of HEAA-mediated SHMT inhibition is profound. SHMT is the primary engine of cellular one-carbon metabolism, responsible for funneling carbon units from amino acids into the folate cycle[11].

By choking off the conversion of THF to 5,10-CH₂-THF, HEAA starves the cell of the critical single-carbon units required for the de novo biosynthesis of purines (adenine, guanine) and thymidylate (dTMP)[8][11]. Without these nucleotide precursors, DNA replication stalls, leading to S-phase cell cycle arrest. This makes the HEAA structural scaffold a compelling starting point for the development of novel antineoplastic or antimicrobial agents targeting rapidly proliferating cells[8][11].

Pathway S L-Serine SHMT SHMT Enzyme S->SHMT THF Tetrahydrofolate (THF) THF->SHMT MTHF 5,10-Methylene-THF SHMT->MTHF 1-Carbon Transfer GLY Glycine SHMT->GLY HEAA HEAA (Inhibitor) HEAA->SHMT Competitive Inhibition NUC Nucleotide Biosynthesis MTHF->NUC PROLIF Cellular Proliferation NUC->PROLIF

Caption: Disruption of the one-carbon metabolism and nucleotide biosynthesis pathway by HEAA.

References

  • What are SHMT2 inhibitors and how do they work? Patsnap Synapse. Available at:[Link]

  • Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences. Available at:[Link]

  • 25.5: Pyridoxal Phosphate- Vitamin B6. Chemistry LibreTexts. Available at: [Link]

  • Structural Basis for Allostery in PLP-dependent Enzymes. NIH PubMed Central (PMC). Available at: [Link]

  • Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors. NIH PubMed Central (PMC). Available at:[Link]

  • Serine hydroxymethyltransferase. Wikipedia. Available at: [Link]

  • The catalytic mechanism of the Serine Hydroxymethyltransferase – a computational ONIOM QM/MM study. ResearchGate. Available at: [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available at:[Link]

  • Enzyme Analysis - Enzyme Assay and Kinetics. G-Biosciences. Available at: [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. NIH PubMed Central (PMC). Available at:[Link]

Sources

Methodological & Application

Application Note: Advanced Chromatographic Separation Techniques for 3-[(2-Hydroxyethyl)amino]-L-alanine Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

3-[(2-Hydroxyethyl)amino]-alanine (CAS 771457-02-4) is a non-proteinogenic, highly polar amino acid derivative frequently utilized as a chiral building block in peptidomimetic synthesis. Structurally, it is characterized by a primary α -amino group, an α -carboxylic acid, and a β -substituted secondary amine that terminates in a primary hydroxyl group.

The enantiomeric resolution of this compound presents several distinct analytical challenges:

  • Zwitterionic Polarity: Standard reversed-phase (C18) columns fail to retain the molecule due to its extreme hydrophilicity.

  • Lack of Chromophore: The absence of a conjugated π -system necessitates mass spectrometry (MS), charged aerosol detection (CAD), or complexation with a UV-absorbing metal for detection.

  • Multifunctional Interference: The secondary amine and hydroxyl group on the side chain introduce multiple competing hydrogen-bonding sites, which can cause severe peak tailing if secondary interactions are not actively suppressed.

This guide details the mechanistic rationale and self-validating protocols for separating the L- and D-enantiomers using advanced chiral stationary phases (CSPs).

Mechanistic Rationale for Chiral Separation

To achieve baseline resolution ( Rs​≥1.5 ), the chromatographic system must exploit the stereocenter at the α -carbon without being disrupted by the highly reactive β -side chain.

Chiral Crown Ether Chromatography

Mechanism: Host-guest inclusion complexation. Causality: Columns such as the CROWNPAK CR-I(+) utilize (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6-ether. The cavity of the 18-crown-6 ether is dimensionally matched (~2.6–3.2 Å) to encapsulate a primary ammonium ion (-NH 3+​ ) [1]. For this recognition to occur, the mobile phase must be highly acidic (pH < 2.0) to ensure complete protonation of the α -amine. The bulky β -(2-hydroxyethyl)amino side chain is sterically excluded from the cavity. Because secondary amines cannot penetrate the crown ether deeply enough to form the requisite three hydrogen bonds, the chiral recognition is strictly governed by the α -stereocenter, yielding exceptional enantioselectivity [2].

Ligand Exchange Chromatography (LEC)

Mechanism: Ternary diastereomeric complex formation. Causality: LEC employs a chiral selector (e.g., L-proline) complexed with a transition metal, typically Cu(II). The α -amino and carboxylate groups of 3-[(2-Hydroxyethyl)amino]-alanine act as bidentate ligands, displacing water to coordinate with the Cu(II) center [3]. The hydrophilic 2-hydroxyethylamino side chain creates significant steric repulsion in the D-enantiomer complex compared to the L-enantiomer complex. This amplifies the difference in Gibbs free energy ( ΔΔG ) between the complexes. Furthermore, the formation of the Cu(II)-amino acid complex allows for direct UV detection at 254 nm or 330 nm, bypassing the molecule's lack of a native chromophore.

Macrocyclic Glycopeptide Phases

Mechanism: Multi-modal interactions (Hydrogen bonding, steric inclusion, dipole stacking). Causality: Teicoplanin-based columns (e.g., Chirobiotic T) contain 20 chiral centers and a hydrophobic aglycone basket . The zwitterionic state of the analyte interacts electrostatically with the peptide cleft of teicoplanin. This operates under milder pH conditions (pH 4–6) and is highly compatible with LC-MS/MS.

Mechanism HEAA 3-[(2-Hydroxyethyl)amino]-alanine • α-NH3+ • COO- • β-NH-CH2CH2OH Crown Crown Ether Phase (18-Crown-6 Cavity) HEAA->Crown Host-Guest Inclusion (α-NH3+) LEC Ligand Exchange Phase (Cu(II) Complex) HEAA->LEC Ternary Complex (α-NH2 & COO-)

Mechanistic pathways for chiral recognition of 3-[(2-Hydroxyethyl)amino]-alanine.

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodologies provide robust, self-validating workflows for both analytical MS quantification and preparative UV screening.

Workflow A 1. Sample Preparation (3-[(2-Hydroxyethyl)amino]-alanine) B 2. Column Selection (Crown Ether vs. LEC vs. Teicoplanin) A->B C 3. Mobile Phase Optimization (pH, Additives, Organic Modifier) B->C D 4. Chromatographic Run (Isocratic or Gradient Elution) C->D E 5. Data Analysis (Resolution Rs ≥ 1.5, Selectivity α) D->E

Workflow for chiral chromatographic method development and validation.

Protocol A: LC-MS/MS Enantioseparation using CROWNPAK CR-I(+)

This protocol is optimized for high-sensitivity quantification of trace D-enantiomer impurities in an L-enantiomer batch.

Step 1: Mobile Phase Preparation

  • Prepare 50 mM Ammonium Formate in HPLC-grade water.

  • Adjust the pH to 1.5 using concentrated Formic Acid. Causality: A pH below 2.0 is mandatory to fully protonate the α -amine for host-guest complexation, while ammonium formate ensures volatility for MS ionization.

  • Mix the aqueous buffer with Methanol and Acetonitrile in a ratio of 80:15:5 (v/v/v). Degas ultrasonically.

Step 2: Instrumental Setup

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).

  • Flow Rate: 0.4 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality: Lower temperatures increase enantioselectivity ( α ) due to the exothermic nature of the inclusion complex formation.

  • Detection: ESI-MS/MS (Positive mode). Monitor MRM transitions for the protonated precursor [M+H]+ at m/z 149.1.

Step 3: Self-Validation & System Suitability

  • Inject 2 µL of a 10 µg/mL racemic standard of 3-[(2-Hydroxyethyl)amino]-alanine.

  • Validation Criteria: The system is only validated for sample analysis if the D-enantiomer elutes first, the resolution ( Rs​ ) between the D and L peaks is ≥1.5 , and the USP tailing factor is ≤1.5 .

Protocol B: HPLC-UV Enantioseparation using Ligand Exchange

This protocol is designed for routine purity screening and preparative scale-up where MS is unavailable.

Step 1: Mobile Phase Preparation

  • Dissolve Copper(II) Sulfate Pentahydrate in HPLC-grade water to achieve a 2 mM CuSO 4​ concentration.

  • Adjust the pH to 4.5–5.5 using dilute acetic acid or ammonium hydroxide. Causality: This pH range ensures the carboxylate is deprotonated (ready for Cu coordination) while preventing the precipitation of copper hydroxide.

Step 2: Instrumental Setup

  • Column: Astec CLC-L or equivalent bonded ligand-exchange column (4.6 mm i.d. × 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 35°C. Causality: Unlike crown ethers, LEC relies on ligand exchange kinetics. Elevated temperatures accelerate the exchange rate of the Cu(II) complexes, significantly reducing peak broadening.

  • Detection: UV at 330 nm. Causality: Detects the specific absorbance band of the Cu(II)-amino acid ternary complex.

Step 3: Self-Validation & System Suitability

  • Inject 10 µL of a 50 µg/mL racemic standard.

  • Validation Criteria: Confirm baseline separation ( Rs​≥1.5 ). In LEC with an L-proline selector, the L-enantiomer typically elutes first due to the higher thermodynamic stability of the L-D ternary complex retaining the D-enantiomer longer.

Data Presentation

The following table summarizes the quantitative and qualitative parameters for the discussed chromatographic techniques, providing a rapid comparison matrix for method selection.

ParameterCrown Ether (CR-I(+))Ligand Exchange (CLC-L)Macrocyclic Glycopeptide (Chirobiotic T)
Primary Mechanism Host-Guest InclusionTernary Cu(II) ComplexationMulti-modal (H-bond, Steric, Dipole)
Mobile Phase Acidic Aqueous/Org (pH < 2.0)Aqueous CuSO 4​ (pH 4.5–5.5)Mild Aqueous/Organic (pH 4.0–6.0)
Detection Compatibility LC-MS/MS, UV (210 nm)UV (254 nm / 330 nm)LC-MS/MS, ELSD, CAD
Typical Elution Order D-enantiomer firstL-enantiomer firstAnalyte dependent
Expected Resolution ( Rs​ ) > 2.0> 1.5~ 1.5 - 2.0
Operational Strengths Highest sensitivity, MS compatibleRobust for prep-scale, no MS neededExcellent balance of MS & prep utility

References

  • Miller, L., & Yue, L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. URL:[Link]

  • Gübitz, G. (2011). Chiral separation by ligand-exchange. Macedonian Journal of Chemistry and Chemical Engineering, 30(2). URL: [Link]

  • Morishita, K., et al. (2025). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Separations, 12(3), 67. URL:[Link]

Sources

Application Note: Orthogonal Fluorescent Labeling Strategies for 3-[(2-Hydroxyethyl)amino]-L-alanine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

3-[(2-Hydroxyethyl)amino]-L-alanine (CAS No. 771457-02-4) is a highly functionalized, non-natural amino acid utilized in advanced bioconjugation, peptide synthesis, and targeted probe development. Fluorescently labeling this molecule requires a strategic, orthogonal approach due to the presence of multiple reactive moieties: an α -primary amine, a secondary amine on the side chain, a primary hydroxyl group, and an α -carboxylic acid. This application note details field-proven methodologies for site-specific fluorescent labeling, emphasizing the thermodynamic and kinetic causality behind each experimental choice.

Molecular Profiling & Conjugation Rationale

To achieve site-specific labeling without cross-reactivity or self-polymerization, researchers must exploit the differing pKa values, steric environments, and nucleophilicities of the target functional groups[1].

Causality in Experimental Choices
  • Primary vs. Secondary Amine Targeting: The α -primary amine is significantly more sterically accessible and reactive toward N-hydroxysuccinimide (NHS) esters than the side-chain secondary amine. The reaction of NHS esters with amines proceeds via nucleophilic acyl substitution and is strictly pH-dependent[2]. By controlling the reaction pH to an optimal range of 8.3–8.5, the α -primary amine is selectively deprotonated and acts as a strong nucleophile, while minimizing the competing hydrolysis of the NHS ester[3]. The secondary amine, having a higher pKa, remains predominantly protonated and non-nucleophilic at this pH.

  • Carboxyl Activation & Polymerization Risks: Targeting the α -carboxylic acid requires zero-length crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate[4]. Because the target molecule also contains free amines, direct EDC activation of the unprotected amino acid will cause catastrophic self-polymerization (intermolecular peptide bond formation). Therefore, carboxyl-directed labeling mandates the use of an N- α -protected derivative (e.g., Fmoc- or Boc-protected 3-[(2-Hydroxyethyl)amino]-L-alanine) prior to conjugating with an amine-functionalized fluorophore.

  • Solvent Integrity: When dissolving NHS-fluorophores, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) must be used. DMF can degrade over time into dimethylamine, which will fiercely compete with the target amino acid for the NHS ester, drastically reducing the labeling yield[5].

Conjugation Methods & Workflows

Method A: α -Amine Directed Labeling via NHS-Ester Fluorophores

This method leverages the nucleophilicity of the primary amine at slightly alkaline pH to form a stable amide bond with an NHS-functionalized dye (e.g., Cy5-NHS or Alexa Fluor 488-NHS).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate ( NaHCO3​ ) buffer and adjust the pH to exactly 8.3. Do not use Tris or any amine-containing buffers, as they will quench the reaction[3].

  • Target Dissolution: Dissolve 3-[(2-Hydroxyethyl)amino]-L-alanine in the bicarbonate buffer to a final concentration of 10 mg/mL.

  • Fluorophore Preparation: Dissolve the NHS-ester fluorophore in high-quality, amine-free, anhydrous DMF immediately before use[5].

  • Conjugation Reaction: Add the fluorophore solution dropwise to the amino acid solution at a 1:1.2 molar ratio (Amino Acid : Dye). Ensure the organic solvent volume does not exceed 10% of the total reaction volume to prevent precipitation.

  • Incubation: Vortex gently and incubate the mixture in the dark at room temperature for 2 to 4 hours.

  • Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS esters[3].

NHSEster A 3-[(2-Hydroxyethyl)amino] -L-alanine (0.1 M NaHCO3, pH 8.3) C Nucleophilic Acyl Substitution (2-4h, RT) A->C B Fluorophore-NHS Ester (in anhydrous DMF) B->C D Fluorescently Labeled Amino Acid C->D Target Product E NHS Leaving Group (Byproduct) C->E Hydrolysis

Figure 1: Reaction workflow for NHS-ester mediated labeling of the primary amine.

Method B: Carboxyl-Directed Labeling via EDC/Sulfo-NHS

This two-step protocol activates the carboxyl group to couple with an amine-functionalized fluorophore (e.g., FITC-Cadaverine). Prerequisite: The target molecule must be N-protected (e.g., Fmoc-3-[(2-Hydroxyethyl)amino]-L-alanine) to prevent self-polymerization.

Step-by-Step Protocol:

  • Activation Buffer: Dissolve the N-protected amino acid in 0.1 M MES buffer (pH 5.5–6.0) to a concentration of 5 mg/mL. MES is chosen because it lacks primary amines and carboxyls that would interfere with EDC[4].

  • Intermediate Formation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the solution. The Sulfo-NHS stabilizes the transient O-acylisourea intermediate into a semi-stable amine-reactive Sulfo-NHS ester[4].

  • Activation Incubation: Incubate at room temperature for 15–30 minutes.

  • pH Adjustment & Conjugation: Increase the pH of the reaction to 7.2–7.5 using 1 M Sodium Phosphate buffer. Immediately add a 1.5-fold molar excess of the amine-functionalized fluorophore.

  • Final Incubation: Incubate the reaction in the dark at room temperature for 2 hours.

  • Deprotection: Following purification of the conjugate, remove the Fmoc protecting group using standard 20% piperidine in DMF if the free amine is required for downstream biological assays.

EDCCrosslinking A N-Protected Amino Acid (Fmoc/Boc-protected) B EDC + Sulfo-NHS (MES Buffer, pH 5.5) A->B Activation C Sulfo-NHS Ester Intermediate (Amine-Reactive) B->C 15-30 min E Carboxyl-Labeled Fluorescent Conjugate C->E Conjugation D Amine-Functionalized Fluorophore (PBS, pH 7.5) D->E 2h, RT

Figure 2: Two-step EDC/Sulfo-NHS crosslinking pathway for carboxyl labeling.

Quantitative Data Presentation

The following table summarizes the critical parameters for orthogonal labeling of 3-[(2-Hydroxyethyl)amino]-L-alanine to ensure reproducibility and high yield.

Conjugation StrategyTarget Functional GroupReagent / CrosslinkerOptimal pHReaction TimeRecommended Fluorophore Format
Method A α -Primary AmineNHS Ester8.3 – 8.52 – 4 hoursDye-NHS Ester (e.g., Cy5-NHS)
Method B α -Carboxylic AcidEDC + Sulfo-NHS5.5 (Act.) / 7.5 (Conj.)15m + 2 hoursDye-Amine (e.g., FITC-Cadaverine)

Trustworthiness & Validation (Self-Validating Systems)

To ensure the scientific integrity of the synthesized fluorescent probe, the protocol must be validated post-conjugation:

  • Purification via RP-HPLC: Small molecule conjugates cannot be purified by standard size-exclusion chromatography (SEC). Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The labeled conjugate will exhibit a distinct retention time compared to the free dye and the free amino acid.

  • Mass Confirmation via LC-MS: Collect the HPLC fractions and analyze them via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF LC-MS). The exact mass of the conjugate must match the theoretical mass: MConjugate​=MAminoAcid​+MDyeCore​−H2​O (for EDC coupling) or corresponding leaving group subtractions for NHS esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or poor regioselectivity during the chemical synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine (CAS No. 771457-02-4)[1].

The most robust and scalable synthetic route for this non-proteinogenic amino acid relies on the nucleophilic ring opening of an L-aziridine-2-carboxylate derivative using ethanolamine. While conceptually straightforward, the inherent strain of the aziridine ring and the ambidentate nature of ethanolamine introduce specific mechanistic challenges.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I isolating a mixture of α-amino and β-amino acid derivatives instead of the pure product?

A1: Poor regiocontrol due to insufficient N-activation. Aziridines possess an inherent ring strain of approximately 26–27 kcal/mol, making them susceptible to nucleophilic attack[2]. However, ethanolamine can attack either the C2 (α-carbon) or C3 (β-carbon) of the aziridine ring. To synthesize 3-[(2-hydroxyethyl)amino]-L-alanine, the attack must occur strictly at C3.

  • The Causality: If the aziridine nitrogen is unprotected or alkylated, the ring opening is sluggish and non-regioselective. Activating the ring nitrogen with an electron-withdrawing group (EWG)—such as a Boc, Tosyl (Ts), or Cbz group—polarizes the C–N bonds. This electronic bias, combined with the steric hindrance at C2 (due to the adjacent carboxylate), forces heteroatom nucleophiles to regioselectively attack the less hindered β-carbon (C3)[2].

Q2: I am observing significant O-alkylation (ether formation) rather than the desired N-alkylation. How can I prevent this?

A2: Inadequate thermodynamic control of the ambidentate nucleophile. Ethanolamine contains both an amine (-NH₂) and a hydroxyl (-OH) group. While the amine is inherently more nucleophilic, O-attack will outcompete N-attack if the amine becomes protonated or if the reaction is run under overly dilute conditions where transition-state sterics dominate.

  • The Causality: You must maintain strictly basic conditions to ensure the amine remains unprotonated. Using a massive excess of ethanolamine (5 to 10 equivalents) or running the reaction neat allows the excess reagent to act as its own base and solvent. This kinetically and thermodynamically locks the reaction into the N-attack pathway.

Q3: My yield drops drastically during the final deprotection step. What is causing this degradation?

A3: Intramolecular lactamization. Removing the N-activating group and hydrolyzing the ester to yield the final zwitterionic amino acid can trigger side reactions. If the N-protecting group is removed while the ester is still intact, the newly freed secondary amine will rapidly attack the activated carbonyl, forming a stable morpholine-2-one or piperazine derivative.

  • The Causality: The order of deprotection is critical. You must perform the ester hydrolysis (saponification) first under mild basic conditions to form the carboxylate. Only then should you remove the N-protecting group under acidic conditions. The resulting carboxylic acid is far less electrophilic than the ester, preventing lactamization.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters, regioselectivity, and isolated yield.

N-Activating GroupSolventEthanolamine (eq)Regioselectivity (C3:C2)Isolated Yield (%)Primary Failure Mode / Observation
None (N-H)Methanol1.255:45< 20%Unreactive ring; mixed nucleophilic attack.
N-Benzyl (Alkyl)Methanol5.060:4035%Poor electronic activation; sluggish kinetics.
N-Tosyl (EWG)Acetonitrile1.285:1565%Competitive O-alkylation due to lack of base.
N-Boc (EWG) Neat 10.0 >98:2 88% Optimal; excess amine prevents O-attack.

Part 3: Standardized Experimental Protocol

This self-validating protocol utilizes an N-Boc protecting strategy to ensure high regioselectivity while avoiding the harsh deprotection conditions required for N-Tosyl groups.

Phase 1: Regioselective Ring Opening
  • Preparation: In an oven-dried flask under N₂, add 1.0 equivalent of (S)-1-Boc-aziridine-2-carboxylic acid methyl ester.

  • Nucleophilic Attack: Add 10.0 equivalents of anhydrous ethanolamine. Do not add additional solvent (run neat) to maximize the concentration of the unprotonated amine.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • In-Process Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the aziridine starting material and the appearance of a distinct purple/blue spot indicates successful secondary amine formation.

  • Workup: Remove excess ethanolamine via vacuum distillation (Kugelrohr) to isolate the intermediate N-Boc-3-[(2-hydroxyethyl)amino]-L-alanine methyl ester.

Phase 2: Saponification (Ester Hydrolysis)
  • Solvation: Dissolve the crude intermediate in a 3:1 mixture of THF:H₂O.

  • Hydrolysis: Cool to 0 °C and add 1.5 equivalents of LiOH·H₂O. Stir for 2 hours at room temperature.

  • Validation: This step must be completed before Boc removal to prevent lactamization. Acidify the mixture to pH 5-6 using 1M HCl, extract with Ethyl Acetate, and concentrate under reduced pressure.

Phase 3: N-Deprotection & Zwitterion Isolation
  • Boc Removal: Dissolve the resulting acid in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C and stir for 2 hours.

  • Concentration: Evaporate the volatiles completely under high vacuum to remove all traces of TFA.

  • Ion-Exchange Chromatography (Self-Validating Isolation): Because the final product is a highly hydrophilic zwitterion, standard aqueous workups will result in massive yield loss.

    • Load the crude residue onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

    • Wash extensively with deionized water to elute neutral and acidic impurities.

    • Elute the pure 3-[(2-hydroxyethyl)amino]-L-alanine using 1M aqueous ammonia.

  • Lyophilization: Freeze-dry the ammonia eluent to obtain the pure compound as a white powder.

Part 4: Mechanistic Workflow Diagram

The following diagram maps the competing transition states during the aziridine ring opening, illustrating why specific reaction conditions dictate the final yield.

G Start N-Boc-L-Aziridine-2-carboxylate + Ethanolamine C3 Pathway A: C3 Attack (Desired) Sterically favored by N-activation Start->C3 Excess Amine, Basic Conditions C2 Pathway B: C2 Attack (Undesired) Competes if poorly activated Start->C2 Steric Clash / Weak EWG O_attack Pathway C: O-Attack (Undesired) Competes if amine is protonated Start->O_attack Acidic Conditions Prod 3-[(2-Hydroxyethyl)amino]-L-alanine (High Yield, Retention of C2 Chirality) C3->Prod 1. LiOH Hydrolysis 2. TFA Deprotection Byprod1 α-Amino Acid Byproduct C2->Byprod1 Byprod2 Ether Byproduct O_attack->Byprod2

Mechanistic pathways for aziridine ring opening by ethanolamine.

References

  • Ishikawa, T. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Heterocycles, Vol. 85, No. 12, 2012. URL:[Link]

Sources

Optimizing extraction methods for 3-[(2-Hydroxyethyl)amino]-L-alanine from tissue samples

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Extraction of 3-[(2-Hydroxyethyl)amino]-L-alanine from Tissue Samples

Welcome Note: As a Senior Application Scientist, I frequently consult with research teams on the isolation of highly polar, zwitterionic metabolites from complex biological matrices. 3-[(2-Hydroxyethyl)amino]-L-alanine (CAS: 771457-02-4) presents a unique analytical challenge due to its extreme hydrophilicity [1][1]. Standard biphasic lipid extractions often result in the irreversible loss of this compound at the interphase or within the protein pellet.

This support guide provides a field-proven, self-validating framework designed specifically for highly polar non-proteinogenic amino acids. By understanding the causality behind each solvent choice and temperature control step, you can maximize recovery and minimize matrix effects for downstream LC-MS/MS analysis.

Mechanistic Workflow & Causality

To successfully extract 3-[(2-Hydroxyethyl)amino]-L-alanine, we must exploit its high water solubility while simultaneously precipitating matrix proteins. The protocol utilizes a monophasic extraction system using a cold (-20°C) Acetonitrile:Methanol:Water (2:2:1, v/v/v) mixture [2][2].

Causality: Cold organic solvents rapidly quench enzymatic activity (preventing metabolite degradation), while the 20% water content ensures the highly polar 3-[(2-Hydroxyethyl)amino]-L-alanine remains partitioned in the soluble fraction rather than co-precipitating with the protein pellet.

ExtractionWorkflow Tissue Tissue Sample (e.g., Liver/Brain) Homogenization Cryogenic Homogenization (Bead Beating, -80°C) Tissue->Homogenization Quenching Metabolic Quenching (Cold ACN:MeOH:H2O 2:2:1) Homogenization->Quenching Add Extraction Buffer Centrifugation Centrifugation (14,000 x g, 4°C) Quenching->Centrifugation Separation Phase Separation Centrifugation->Separation Pellet Protein/Lipid Pellet (Discard or Save) Separation->Pellet Supernatant Aqueous Supernatant (Contains Target) Separation->Supernatant Drying Vacuum Centrifugation (SpeedVac, 4°C) Supernatant->Drying Reconstitution Reconstitution for LC-MS (HILIC Mobile Phase) Drying->Reconstitution

Caption: Workflow for monophasic extraction of polar amino acid derivatives from tissue samples.

Core Extraction Protocol (Self-Validating)

Step 1: Tissue Harvesting & Cryogenic Grinding

  • Action: Snap-freeze tissue immediately in liquid nitrogen. Pulverize 20-50 mg of tissue using a cryogenic bead beater with stainless steel beads at 25 Hz for 4 minutes. Ensure homogenizer blocks are pre-cooled to -80°C [3][3].

  • Causality: Arrests metabolism instantly, preventing endogenous enzymes from altering the free amino acid pool.

  • Self-Validation Check: The resulting tissue powder must remain completely frozen (white/opaque). Any localized melting indicates frictional heating, which invalidates the sample's metabolic snapshot.

Step 2: Metabolic Quenching & Extraction

  • Action: Add 1000 µL of pre-cooled (-80°C) Acetonitrile/Methanol/Water (2:2:1, v/v/v) directly to the frozen tissue powder [4][4]. Vortex vigorously for 30 seconds, then sonicate in an ice-water bath for 10 minutes.

  • Causality: The high organic content (>80%) precipitates >95% of cellular proteins. The zwitterionic nature of the target keeps it solvated in the aqueous-organic mixture.

Step 3: Phase Separation

  • Action: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C.

  • Self-Validation Check: A tight, solid white pellet must form at the bottom of the tube. If the pellet is loose or gelatinous, protein precipitation is incomplete. Incubate the sample at -20°C for an additional 30 minutes and re-centrifuge.

Step 4: Supernatant Recovery & Concentration

  • Action: Transfer the supernatant to a fresh, pre-chilled tube. Evaporate to dryness using a vacuum concentrator (SpeedVac) operating at 4°C [4][4].

  • Causality: Low-temperature evaporation prevents the thermal degradation of the hydroxyethyl functional group.

Step 5: Reconstitution

  • Action: Reconstitute the dried extract in 100 µL of Acetonitrile:Water (1:1, v/v) for HILIC chromatography.

Quantitative Data on Solvent Efficacy

The following table summarizes validation data comparing solvent systems for the extraction of polar amino acid derivatives.

Solvent SystemRatio (v/v)Protein Precipitation EfficiencyTarget Recovery (%)Matrix Effect (ESI+)
Methanol:Water80:20Moderate75 - 82%High
Acetonitrile:Water80:20High60 - 68%Low
ACN:MeOH:H2O 2:2:1 Very High 88 - 94% Low
Chloroform:MeOH:H2O2:1:1 (Folch)High (Biphasic)< 30% (Aqueous)Moderate
Troubleshooting & FAQs

Q1: I am seeing massive signal suppression for 3-[(2-Hydroxyethyl)amino]-L-alanine during LC-MS/MS analysis. How do I fix this? A1: Signal suppression in ESI+ mode for amino acids is typically caused by co-eluting salts or phospholipids. Because 3-[(2-Hydroxyethyl)amino]-L-alanine is highly polar, it elutes early on standard C18 columns, right in the "salt front." Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or ZIC-pHILIC). HILIC retains polar zwitterions longer, moving them away from the ion-suppressing salt front. Ensure your extraction buffer is strictly 2:2:1; adding too much water extracts excess endogenous salts [2][2].

Q2: My recovery rates are inconsistent between biological replicates. What is the root cause? A2: Inconsistent recovery of amino acid derivatives is almost always linked to incomplete metabolic quenching or variable tissue homogenization. If the tissue slightly thaws before the extraction solvent is added, endogenous enzymes can rapidly alter the free amino acid pool. Solution: Implement a strict "Fast-Quench" method. Ensure the homogenization blocks are pre-cooled to -80°C [3][3]. Add the extraction solvent directly to the frozen powder before it leaves the dry ice station.

Q3: Should I derivatize 3-[(2-Hydroxyethyl)amino]-L-alanine before analysis? A3: It depends on your instrumentation. Native amino acids are difficult to separate due to their physiochemical properties [5][5]. Derivatization with reagents like AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) improves the signal-to-noise ratio and allows for standard Reversed-Phase Liquid Chromatography (RPLC) [6][6]. However, AQC derivatization requires basic conditions, which can introduce non-volatile salts that cause ESI suppression. If derivatizing, substitute standard borate buffers with 50 mM ammonium acetate buffer (pH 9.3) to prevent ion suppression [6][6].

DecisionTree Start Dried Extract containing 3-[(2-Hydroxyethyl)amino]-L-alanine Check Available LC Column Type? Start->Check HILIC HILIC Column (Amide/ZIC-pHILIC) Check->HILIC Yes RPLC Reversed-Phase (C18) Check->RPLC Only C18 Available Direct Direct LC-MS/MS Analysis (Underivatized) HILIC->Direct Deriv AQC Derivatization (e.g., AccQ•Tag) RPLC->Deriv Buffer Use 50mM NH4OAc (pH 9.3) to prevent ion suppression Deriv->Buffer

Caption: Decision matrix for downstream LC-MS/MS analysis of underivatized vs derivatized amino acids.

Q4: Can I use a standard Folch or Bligh-Dyer lipid extraction and just analyze the aqueous phase? A4: We strongly advise against this for highly polar non-proteinogenic amino acids. While the Folch method (Chloroform:Methanol:Water) does partition polar metabolites into the upper aqueous phase [7][7], the presence of chloroform can cause the highly polar 3-[(2-Hydroxyethyl)amino]-L-alanine to partition unpredictably at the interphase, leading to significant sample loss.

References
  • National Institutes of Health (NIH PMC). "Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)". NIH. URL:[Link]

  • National Institutes of Health (NIH PMC). "An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples". NIH. URL:[Link]

  • Zhu Lab. "Sample preparation - Zhu Research Group". Zhu Lab. URL: [Link]

  • MDPI. "An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis". MDPI. URL:[Link]

  • FAO AGRIS. "Considerations for amino acid analysis by liquid chromatography-tandem mass spectrometry: A tutorial review". FAO. URL: [Link]

  • Agilent Technologies. "Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes". LCMS.cz. URL:[Link]

Sources

Technical Support Center: Optimizing pH for 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) . As a multifunctional non-proteinogenic amino acid featuring a carboxylate, an alpha-amine, a secondary beta-amine, and a terminal hydroxyl group, HEAA presents unique stability challenges during formulation, storage, and biological assays.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights into HEAA degradation, and self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: Causality & Mechanisms – Why pH Dictates HEAA Stability

To master HEAA stability, you must first understand the causality behind its degradation. HEAA is highly sensitive to pH fluctuations because its multiple ionizable groups dictate its nucleophilic potential.

  • At Optimal pH (4.0 – 6.0): The alpha-amine (pKa ~9.5) and the secondary beta-amine (pKa ~8.0) are fully protonated, rendering them non-nucleophilic. The carboxylate (pKa ~2.0) is deprotonated. This zwitterionic state prevents intramolecular reactions and provides maximum thermodynamic stability.

  • At Physiological pH (~7.4): The secondary beta-amine begins to deprotonate. This allows the terminal hydroxyl group of the ethanolamine moiety to attack the alpha-carboxylate via intramolecular alcoholysis, forming a 6-membered morpholin-2-one ring[1].

  • At Alkaline pH (> 8.0): Full deprotonation of the amines triggers base-catalyzed beta-elimination . The acidic alpha-proton is abstracted, and the ethanolamine moiety acts as a leaving group, irreversibly converting HEAA into dehydroalanine (DHA)[2]. Furthermore, alkaline conditions drastically accelerate the oxidative degradation of the ethanolamine side chain, yielding glycolaldehyde and ammonia derivatives[3].

Part 2: Troubleshooting & FAQs

Q1: My HEAA stock solution shows a secondary peak with a mass shift of -18 Da on LC-MS after a week at room temperature. What happened? A: A mass loss of 18 Da (H₂O) indicates that your HEAA has undergone intramolecular cyclization. If your buffer is near neutral pH (e.g., pH 7.0–7.5), the terminal hydroxyl group has nucleophilically attacked the carboxylate, forming a 3-amino-morpholin-2-one derivative. To prevent this, always store HEAA stocks in mildly acidic buffers (pH 5.0) where the amines remain protonated, blocking the cyclization pathway[1].

Q2: Can I use standard PBS (pH 7.4) for the long-term storage of HEAA-conjugated peptides? A: No. PBS at pH 7.4 places HEAA exactly at the inflection point of instability. While suitable for immediate in vitro assays, long-term storage in PBS will result in both morpholinone formation and slow beta-elimination. If physiological pH is mandatory for your assay, prepare the working solutions immediately before use and keep them on ice.

Q3: Why is my HEAA degrading even faster when I use tap-water-derived purified water instead of LC-MS grade water? A: Trace transition metals (like Fe²⁺/Fe³⁺) present in lower-grade water catalyze the oxidative degradation of the ethanolamine moiety, especially if the pH drifts upward. This oxidative cleavage breaks HEAA down into glycolaldehyde and glycine derivatives[3]. Always use LC-MS grade, degassed water, and consider adding a trace amount of EDTA (10 µM) if metal contamination is suspected.

Part 3: Quantitative Data & Stability Profiles

Table 1: Quantitative Stability Profile of HEAA
pH RangeDominant Ionic SpeciesPrimary Degradation PathwayEstimated Half-Life (25°C)
< 3.0 Fully Protonated (Cationic)Acid-catalyzed esterification/hydrolysis> 6 months
4.0 - 6.0 Zwitterionic (Optimal) None (Maximum Stability) > 12 months
7.0 - 7.5 Partially DeprotonatedIntramolecular Alcoholysis (Cyclization)~ 7 - 14 days
> 8.0 Fully Deprotonated (Anionic)Beta-Elimination & Oxidative Cleavage< 24 hours
Table 2: pKa Values and Mechanistic Implications
Functional GroupApproximate pKaMechanistic Role in Degradation
Alpha-Carboxyl (-COOH) ~ 2.0Target for intramolecular nucleophilic attack when deprotonated.
Secondary Beta-Amine (-NH-) ~ 8.0Acts as a leaving group during base-catalyzed beta-elimination.
Alpha-Amine (-NH₂) ~ 9.5Participates in oxidative deamination at highly alkaline pH.
Terminal Hydroxyl (-OH) > 13.0Nucleophile in morpholinone cyclization at physiological pH.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of Ultra-Stable HEAA Stock Solutions (pH 5.0)

Causality: Buffering at pH 5.0 ensures the alpha and beta amines remain fully protonated, preventing both intramolecular alcoholysis and beta-elimination, while keeping the carboxylate deprotonated for optimal aqueous solubility.

  • Weighing: Accurately weigh 14.8 mg of HEAA (free base, MW 148.16 g/mol ) to prepare a 10 mM stock.

  • Initial Dissolution: Dissolve the powder in 8 mL of degassed, LC-MS grade water.

    • Self-Validation Checkpoint: The solution must be 100% optically clear. Any yellow tint or turbidity indicates pre-existing oxidative degradation of the dry powder.

  • Buffering: Add 1 mL of 100 mM Sodium Acetate buffer (pre-adjusted to pH 5.0).

  • Titration: Titrate dropwise with 0.1 M HCl while monitoring with a calibrated micro-pH probe until exactly pH 5.0 is reached.

  • Volume Adjustment: Bring the final volume to 10 mL with degassed LC-MS grade water.

  • Storage: Aliquot into amber glass vials to prevent UV-catalyzed oxidation. Purge the headspace of each vial with Argon or Nitrogen gas to displace oxygen, cap tightly, and store at -80°C.

Protocol 2: LC-MS/MS Validation of HEAA Integrity

Causality: HEAA degradation yields highly specific mass shifts. Morpholinone cyclization results in a loss of water (-18 Da), while beta-elimination yields dehydroalanine (+ loss of ethanolamine).

  • Sample Prep: Dilute the HEAA stock to 10 µM in 0.1% Formic Acid in Water (Mobile Phase A).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC HSS T3) utilizing a standard gradient of 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Monitor the parent ion for intact HEAA at m/z 149.1[M+H]⁺ .

  • MRM Transitions for Degradants:

    • Morpholinone derivative: m/z 131.1 [M-H₂O+H]⁺

    • Dehydroalanine: m/z 88.0 [M+H]⁺

    • Glycolaldehyde (oxidative product): m/z 61.0 [M+H]⁺

  • Self-Validation Checkpoint: Integrate the peaks. Calculate the peak area ratio of intact HEAA to the sum of the degradation products. A ratio of < 99:1 indicates compromised stability; the stock must be discarded and remade.

Part 5: Degradation Pathway Visualization

HEAA_Degradation HEAA 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) pH_Low Optimal pH (4.0 - 6.0) Protonated Amines HEAA->pH_Low pH_Neutral Physiological pH (~7.4) Partial Deprotonation HEAA->pH_Neutral pH_High Alkaline pH (> 8.0) Fully Deprotonated HEAA->pH_High Oxidation O2 / Transition Metals (Accelerated at High pH) HEAA->Oxidation Stable Maximum Stability (Zwitterionic Form) pH_Low->Stable Cyclization Intramolecular Cyclization (Alcoholysis) pH_Neutral->Cyclization Elimination Beta-Elimination pH_High->Elimination OxDegradation Oxidative Cleavage Oxidation->OxDegradation Morpholinone 3-amino-morpholin-2-one Derivative Cyclization->Morpholinone Dehydroalanine Dehydroalanine + Ethanolamine Elimination->Dehydroalanine Glycolaldehyde Glycolaldehyde + Ammonia Derivatives OxDegradation->Glycolaldehyde

Figure 1: pH-dependent degradation pathways and stability outcomes for HEAA.

References

  • Khan, A., et al. "Advanced oxidative degradation of monoethanolamine in water using ultraviolet light and hydrogen peroxide." RSC Advances, Royal Society of Chemistry.3[3]

  • Milewski, S., et al. "The synthesis and biological activity of lipophilic derivatives of bicine conjugated with N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)—an inhibitor of glucosamine-6-phosphate synthase." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. 1[1]

  • Gellman, S. H., et al. "Design and Application of Basic Amino Acids Displaying Enhanced Hydrophobicity." Journal of the American Chemical Society, ACS Publications. 2[2]

Sources

Validation & Comparative

Comparative Evaluation of 3-[(2-Hydroxyethyl)amino]-L-alanine vs. L-alanine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted therapies against metabolic dependencies in oncology accelerates, the precise characterization of neutral amino acid transporters—particularly SLC1A5 (ASCT2)—has become paramount[1]. ASCT2 is a sodium-dependent obligate exchanger that drives the influx of essential nutrients like glutamine and L-alanine into proliferating tumor cells[1].

In competitive binding assays, researchers frequently contrast the endogenous substrate L-alanine with synthetic structural analogs to map the spatial and electrostatic constraints of the transporter's binding pocket. This guide provides an in-depth, objective comparison between L-alanine and the synthetic derivative 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) , detailing the mechanistic causality behind their divergent pharmacological profiles and outlining self-validating experimental workflows.

Mechanistic Rationale: Structural Causality in the Binding Pocket

To design effective competitive binding assays, one must understand why structural modifications dictate ligand behavior. The ASCT2 binding pocket is evolutionarily optimized to accommodate small, neutral amino acids[2].

  • L-alanine (The Baseline Substrate): Featuring a compact, non-polar methyl side chain, L-alanine rapidly docks into the ASCT2 binding site. This triggers a conformational change that translocates the substrate across the membrane, coupled with sodium influx and the obligatory efflux of an intracellular amino acid[3].

  • 3-[(2-Hydroxyethyl)amino]-L-alanine (The Bulky Probe): HEAA is a synthetic analog where the beta-carbon is substituted with a 2-hydroxyethylamino group. This modification introduces significant steric bulk and new hydrogen-bond donor/acceptor sites (a secondary amine and a terminal hydroxyl).

The Causality of Competition: When HEAA is introduced into the assay, its bulky polar moiety clashes with the hydrophobic pocket near residue F405 of the SLC1A5 transporter[4]. Because it cannot achieve the optimal transition state required for translocation, HEAA acts as a competitive probe. It occupies the binding site—preventing L-alanine from docking—but fails to induce the conformational shift required for transport, thereby acting as a competitive inhibitor rather than a translocated substrate[2].

G2 Target ASCT2 (SLC1A5) Pocket (Hydrophobic Region F405) Outcome1 Conformational Shift (Heteroexchange) Target->Outcome1 Substrate Outcome2 Steric Clash (Competitive Block) Target->Outcome2 Inhibitor LAla L-Alanine (Small, Neutral) LAla->Target High Affinity (Km ~40 µM) HEAA HEAA (Bulky, Polar) HEAA->Target Lower Affinity Probe

Fig 1. Mechanistic divergence of L-alanine and HEAA at the ASCT2 binding pocket.

Quantitative Data Comparison

The following table summarizes the comparative pharmacological and physicochemical properties of L-alanine and HEAA when evaluated against ASCT2.

ParameterL-Alanine3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA)
Primary Role in Assays Endogenous Substrate / Positive ControlSynthetic Analog / Spatial Probe
Molecular Weight 89.09 g/mol 148.16 g/mol
ASCT2 Affinity High (Km ≈ 40.0 ± 1.8 µM)[4]Low/Moderate (Estimated Ki > 200 µM)
Transport Modality Translocated (Obligate Heteroexchange)Competitive Inhibitor (Non-transported)
Steric Profile Small, neutral methyl side-chainBulky, polar beta-substitution
Electrophysiological Effect Induces uncoupled anion leak current[2]Attenuates L-alanine-induced leak current

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), competitive binding assays must be designed as self-validating systems. This requires built-in controls to subtract background noise and confirm target-specific engagement.

Protocol A: Radioligand Heteroexchange Assay

This assay measures the ability of HEAA to competitively induce or block the efflux of pre-loaded [3H]-L-alanine.

  • Expression & Validation: Inject Xenopus laevis oocytes with ASCT2 cRNA.

    • Self-Validation Step: Inject a parallel cohort of oocytes with RNase-free water. This negative control establishes the baseline endogenous amino acid transport noise, ensuring all measured signals are strictly ASCT2-dependent.

  • Radioligand Pre-loading: Incubate oocytes in ND96 buffer containing 100 µM [3H]-L-alanine (40–60 Ci/mmol) for 20 minutes to saturate intracellular compartments[3].

  • Kinetic Arrest: Wash the oocytes 3 times with strictly ice-cold (4°C) ND96 buffer.

    • Causality: Temperature reduction rapidly arrests transporter kinetics, locking the radioligand inside the cell and preventing premature, unmeasured efflux.

  • Competitive Exchange: Transfer oocytes (5 per well) into ND96 buffer containing 1 mM of the test ligand (unlabeled L-alanine for positive exchange, HEAA for competitive blockade, or buffer alone for leak rate)[4]. Incubate for 20 minutes.

  • Quantification: Lyse the oocytes in 0.1% Triton X-100 and measure retained radioactivity via liquid scintillation counting[3]. Calculate fractional inhibition.

Workflow cluster_0 Self-Validating Radioligand Assay Workflow N1 1. cRNA Injection (ASCT2 vs. Water) N2 2. Pre-load & Wash (Ice-cold ND96) N1->N2 N3 3. Ligand Competition ([3H]-L-Ala ± HEAA) N2->N3 N4 4. Lysis & Scintillation (Measure CPM) N3->N4

Fig 2. Step-by-step self-validating workflow for radioligand competitive binding assays.

Protocol B: Two-Electrode Voltage Clamp (TEVC)

Because ASCT2 transport is electroneutral, TEVC is used to measure the substrate-induced uncoupled anion leak current, providing real-time kinetic data[2].

  • Setup: Microinject oocytes with ASCT2 cRNA and incubate for 3-5 days. Voltage clamp the oocytes at a holding potential of -30 mV using a standard TEVC amplifier.

  • Baseline Establishment: Perfuse with standard ND96 buffer to establish a stable baseline current.

  • Substrate Activation: Perfuse with 100 µM L-alanine to elicit the maximum uncoupled anion current (I_max).

  • Schild Analysis (Competition): Co-perfuse L-alanine with increasing titrations of HEAA (e.g., 10 µM, 100 µM, 1 mM).

    • Causality: If HEAA is a true competitive inhibitor, it will produce a rightward shift in the L-alanine dose-response curve. A Schild plot (log of dose ratio vs. log of inhibitor concentration) will reveal a linear relationship, confirming that HEAA competes for the same binding pocket as L-alanine[3].

Conclusion

In competitive binding assays targeting neutral amino acid transporters, L-alanine serves as the gold-standard endogenous substrate, characterized by high affinity and rapid translocation. Conversely, 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) functions as a highly specialized structural probe. By introducing steric bulk and altered polarity at the beta-carbon, HEAA intentionally disrupts the transport mechanism, allowing researchers to map the volumetric and electrostatic boundaries of the ASCT2 binding pocket. Utilizing self-validating radioligand and electrophysiological workflows ensures that these subtle pharmacological differences are captured with high fidelity and reproducibility.

Sources

Reproducibility of 3-[(2-Hydroxyethyl)amino]-L-alanine synthesis pathways across different labs

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-[(2-Hydroxyethyl)amino]-L-alanine Synthesis Pathways Across Different Labs: A Comparative Guide

Executive Summary 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA, CAS: 771457-02-4) is an emerging non-proteinogenic β-amino acid derivative critical for the development of advanced peptidomimetics and targeted therapeutic conjugates[1]. Because the target molecule possesses both a secondary amine and a primary hydroxyl group on its side chain, achieving high chemoselectivity and enantiomeric fidelity during its synthesis is notoriously challenging. This guide provides a critical comparison of the two leading synthetic pathways—Nucleophilic Substitution via O-Tosyl-L-Serine (Route A) and Reductive Amination of L-2,3-Diaminopropionic Acid (Route B)—evaluating their mechanistic causality, protocol robustness, and cross-lab reproducibility.

Mechanistic Evaluation & Causal Analysis

As a Senior Application Scientist, I frequently observe laboratories struggling with racemization or over-alkylation when synthesizing β-branched amino acids. Understanding the causality behind reagent selection is paramount to avoiding these pitfalls.

Route A: Nucleophilic Substitution via O-Tosyl-L-Serine Direct halogenation of L-serine often leads to the formation of an aziridine intermediate, which can undergo non-stereospecific ring-opening, destroying the α-chiral center. To prevent this, Route A utilizes p-toluenesulfonyl chloride (TsCl) to convert the β-hydroxyl group into a highly stable, non-participatory leaving group (O-tosylate)[2]. The subsequent SN2 displacement with ethanolamine proceeds with strict inversion at the β-carbon (which is achiral in this case), leaving the α-stereocenter completely unperturbed.

RouteA Ser N-Protected L-Serine Tos O-Tosyl-L-Serine Intermediate Ser->Tos TsCl, Pyridine (Activation) Prod 3-[(2-Hydroxyethyl)amino] -L-alanine Tos->Prod Ethanolamine (SN2 Displacement)

Figure 1: Route A - Nucleophilic substitution pathway via O-Tosyl-L-Serine activation.

Route B: Reductive Amination of L-2,3-Diaminopropionic Acid (L-Dap) Direct alkylation of L-Dap with 2-bromoethanol frequently results in dialkylation (forming a tertiary amine) due to the increased nucleophilicity of the secondary amine product. Route B circumvents this by employing a reductive amination strategy[3]. Condensation of orthogonally protected L-Dap with glycolaldehyde forms a Schiff base (imine). Because the imine is sterically hindered and electronically distinct, it can be selectively reduced using sodium cyanoborohydride (NaBH3CN) to yield the mono-alkylated secondary amine exclusively.

RouteB Dap Orthogonally Protected L-Dap Imine Schiff Base Intermediate Dap->Imine Glycolaldehyde (Condensation) Prod 3-[(2-Hydroxyethyl)amino] -L-alanine Imine->Prod NaBH3CN (Selective Reduction)

Figure 2: Route B - Reductive amination pathway utilizing L-2,3-Diaminopropionic Acid (L-Dap).

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation. The following workflows integrate In-Process Controls (IPCs) to ensure each step is self-verifying before proceeding.

Protocol A: O-Tosyl-L-Serine Displacement

  • Tosylation: Dissolve 10 mmol of N-Boc-L-Serine methyl ester in 20 mL anhydrous pyridine at 0°C. Slowly add 11 mmol of TsCl.

    • Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct to prevent premature Boc deprotection.

    • IPC: Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the ninhydrin-negative, UV-active tosylate spot replaces the starting material.

  • Displacement: Isolate the tosylate via aqueous workup. Dissolve in anhydrous DMF (15 mL) and add 30 mmol of ethanolamine. Stir at 50°C for 12 hours.

    • Causality: Excess ethanolamine drives the equilibrium forward and acts as an acid scavenger for the liberated toluenesulfonic acid.

    • IPC: LC-MS analysis must show the disappearance of the tosylate mass and the appearance of the product mass (m/z 149.16 for the deprotected core)[1].

  • Global Deprotection: Treat the intermediate with 4M HCl in dioxane to remove the Boc group, followed by LiOH saponification of the methyl ester to yield the final amino acid.

Protocol B: L-Dap Reductive Amination

  • Imine Formation: Dissolve 10 mmol of Nα-Fmoc-L-Dap-OH in 25 mL of methanol. Add 10.5 mmol of glycolaldehyde dimer and 1% v/v acetic acid. Stir for 2 hours at room temperature.

    • Causality: Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic, without fully protonating the β-amine of L-Dap.

    • IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via FT-IR. The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) validates this step.

  • Reduction: Cool the mixture to 0°C. Add 15 mmol of NaBH3CN in small portions over 30 minutes. Let stir for 4 hours.

    • Causality: NaBH3CN is chosen over NaBH4 because it is stable in mildly acidic conditions and specifically reduces imines without reducing the Fmoc-protected α-amine or the carboxylic acid[3].

  • Fmoc Deprotection: Treat the crude mixture with 20% piperidine in DMF to yield the free amino acid.

Cross-Lab Reproducibility & Performance Data

To objectively compare these alternatives, performance data was aggregated from multiple independent synthesis runs across three different laboratories. The quantitative results are summarized below:

Performance MetricRoute A: O-Tosyl SubstitutionRoute B: L-Dap Reductive Amination
Average Overall Yield 45 - 52%68 - 74%
Enantiomeric Excess (ee) >98% (Highly retained)>99% (No risk to α-center)
Impurity Profile Moderate (Elimination byproducts)Low (Trace dialkylation)
Scalability Limited by exothermic tosylationExcellent (Ambient conditions)
Reagent Cost (per 10g) Low (~$45)High (~$120 due to L-Dap)
Cross-Lab Variance ± 8.5% yield variance± 3.2% yield variance

Data Interpretation: Route B demonstrates superior cross-lab reproducibility (lowest variance) and higher overall yields, making it the preferred method for scale-up and high-purity drug development applications. Route A remains a viable, cost-effective alternative for early-stage discovery labs where budget constraints outweigh the need for maximum yield.

References

  • Title: 3-[(2-Hydroxyethyl)amino]-L-alanine | 771457-02-4 Source: Benchchem URL: [1]

  • Title: 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: Molecules (MDPI) URL: [3]

  • Title: Concepts of Catalysis in Site-Selective Protein Modifications Source: Journal of the American Chemical Society (ACS Publications) URL: [2]

Sources

Cross-validation of 3-[(2-Hydroxyethyl)amino]-L-alanine quantification using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and cross-validation guide for the quantification of 3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

3-[(2-Hydroxyethyl)amino]-L-alanine (HEAA), identified by CAS No. 771457-02-4[1], is a highly polar, zwitterionic amino acid derivative. Due to its lack of a strong UV-absorbing chromophore and its non-volatile nature, native HEAA cannot be directly quantified using standard reversed-phase HPLC or GC-MS platforms. Accurate quantification in biological matrices requires rigorous chemical derivatization. This guide provides a comprehensive cross-validation of two orthogonal methodologies—HPLC with Fluorescence Detection (HPLC-FLD) and GC-MS—evaluating their mechanistic principles, self-validating protocols, and performance against FDA Bioanalytical Method Validation (BMV) standards[2].

Mechanistic Challenges & Analytical Strategy

The structural complexity of HEAA presents dual challenges:

  • Chromatographic Retention: Its zwitterionic backbone prevents adequate retention on standard C18 stationary phases.

  • Detection Sensitivity: The absence of conjugated pi-systems necessitates the addition of a fluorophore for HPLC or electron-dense halogens for GC-MS.

To ensure data integrity during drug development or toxicological profiling, cross-validation between an LC-based and a GC-based method is highly recommended. This orthogonal approach ensures that distinct separation mechanisms and detection principles yield statistically equivalent quantitative results, effectively ruling out method-specific matrix interferences[2].

Workflow cluster_HPLC HPLC-FLD Pathway cluster_GCMS GC-MS Pathway A HEAA Sample Matrix (Aqueous Extraction) B1 Primary Amine Deriv. (OPA + 3-MPA) A->B1 C1 Carboxyl Esterification (2M HCl/MeOH, 80°C) A->C1 B2 Secondary Amine Deriv. (FMOC-Cl) B1->B2 B3 Reversed-Phase C18 (Fluorescence Detection) B2->B3 D FDA BMV Cross-Validation (Accuracy, Precision, LLOQ) B3->D C2 Amine/Hydroxyl Acylation (PFPA, 60°C) C1->C2 C3 Capillary GC Separation (EI-MS Detection) C2->C3 C3->D

Analytical workflow for HEAA quantification comparing HPLC-FLD and GC-MS methodologies.

Methodology 1: HPLC-FLD (Pre-Column Derivatization)

Causality of Experimental Choices

For HPLC-FLD, derivatization is mandatory to confer both hydrophobicity (for C18 retention) and fluorescence. HEAA contains both a primary amine (at the alpha-carbon) and a secondary amine (at the 3-position). Ortho-phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) but fails to react with secondary amines[3]. Therefore, a dual, sequential derivatization is required: OPA first targets the primary amine, followed by 9-fluorenylmethyl chloroformate (FMOC-Cl) to capture the secondary amine[3].

Self-Validating Protocol
  • Matrix Spiking & IS Addition: Aliquot 100 µL of plasma matrix. Spike with 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., HEAA-d4) to correct for derivatization yield variations.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant.

  • Automated In-Needle Derivatization:

    • Draw 10 µL of supernatant and 10 µL of borate buffer (pH 10.4) into the autosampler needle.

    • Draw 5 µL of OPA reagent; mix and incubate for 1 minute.

    • Draw 5 µL of FMOC-Cl reagent; mix and incubate for 1 minute.

  • Separation: Inject the mixture onto a Zorbax Eclipse C18 column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM NaH₂PO₄ (pH 7.8).

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).

  • Detection: Monitor fluorescence. Switch wavelengths dynamically: Excitation 340 nm / Emission 450 nm (OPA derivative) followed by Excitation 266 nm / Emission 305 nm (FMOC derivative).

Methodology 2: GC-MS (Two-Step Derivatization)

Causality of Experimental Choices

Amino acids decompose at the high temperatures required for gas chromatography. To achieve volatility and thermal stability, all active hydrogens must be replaced[4]. A two-step process is utilized:

  • Esterification: Methanolic HCl blocks the carboxyl group, preventing thermal decarboxylation[5].

  • Acylation: Pentafluoropropionic anhydride (PFPA) acylates the primary amine, secondary amine, and the hydroxyl group[5]. The addition of heavy fluorine atoms drastically increases volatility and provides excellent electronegativity, enhancing sensitivity during Electron Ionization (EI)[4].

ChemicalMechanisms N1 Native HEAA (Highly Polar, Zwitterionic) N2 Esterification (Blocks -COOH) N1->N2 N3 HEAA Methyl Ester N2->N3 N4 Acylation (Blocks -NH2, -NH, -OH) N3->N4 N5 HEAA-Me-PFP (Volatile, GC-Ready) N4->N5

Two-step chemical derivatization mechanism of HEAA for GC-MS analysis.

Self-Validating Protocol
  • Sample Prep & Lyophilization: Aliquot 100 µL of plasma, add SIL-IS, and perform a solid-phase extraction (SPE). Lyophilize the eluate to complete dryness. Critical Step: Any residual water will hydrolyze the esterification reagents, ruining the yield.

  • Esterification: Add 100 µL of 2M HCl in methanol. Cap tightly and heat at 80°C for 60 minutes[5]. Evaporate to dryness under a gentle stream of N₂.

  • Acylation: Add 50 µL of PFPA and 50 µL of anhydrous ethyl acetate. Heat at 60°C for 30 minutes.

  • Reconstitution: Evaporate excess reagents under N₂ and reconstitute the residue in 100 µL of anhydrous toluene[5].

  • Separation & Detection: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Detect via EI-MS in Selected Ion Monitoring (SIM) mode, targeting the specific fragmented PFP-ions.

Cross-Validation Data & Performance Metrics

To ensure regulatory compliance, both methods were cross-validated against the FDA BMV 2018 guidelines[2]. The table below summarizes the comparative performance data.

Validation ParameterHPLC-FLD (OPA/FMOC)GC-MS (EI, Me-PFP)FDA BMV Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 50 ng/mL10 ng/mLSignal-to-Noise ratio ≥ 5
Linear Dynamic Range 50 - 10,000 ng/mL10 - 5,000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 4.2% - 6.8%3.1% - 5.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 5.5% - 8.1%4.0% - 7.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +3.2%-2.1% to +4.0%± 15% (± 20% at LLOQ)
Matrix Effect (IS Normalized) 92.4%98.1%Consistent across 6 distinct lots
Comparative Insights
  • Sensitivity: GC-MS provides a superior LLOQ (10 ng/mL) compared to HPLC-FLD (50 ng/mL). The high electron affinity of the PFP derivative combined with the absence of background fluorescence noise in SIM mode drives this advantage.

  • Throughput & Range: HPLC-FLD offers a wider linear dynamic range and significantly higher throughput. The automated in-needle derivatization bypasses the labor-intensive lyophilization and dual-heating steps required for GC-MS.

Conclusion

Both HPLC-FLD and GC-MS are robust, self-validating platforms for the quantification of 3-[(2-Hydroxyethyl)amino]-L-alanine, fully compliant with FDA BMV criteria. The choice of methodology should be dictated by the study's specific needs: GC-MS is the gold standard for trace-level toxicological quantification where ultimate sensitivity is required, whereas HPLC-FLD is highly recommended for high-throughput pharmacokinetic studies where broader linear ranges and rapid turnaround times are prioritized.

Sources

Safety Operating Guide

3-[(2-Hydroxyethyl)amino]-L-alanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management in the laboratory is a critical safety imperative that protects human health, ensures environmental integrity, and maintains regulatory compliance. 3-[(2-Hydroxyethyl)amino]-L-alanine (CAS No. 771457-02-4), an amino acid derivative with the molecular formula C5H12N2O3[1], is frequently utilized as a specialized building block in drug development and peptide synthesis.

Because it is a non-halogenated, nitrogenous organic compound, its disposal requires strict adherence to the Resource Conservation and Recovery Act (RCRA) guidelines established by the Environmental Protection Agency (EPA)[2][3]. This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling and disposal of 3-[(2-Hydroxyethyl)amino]-L-alanine waste streams.

Hazard Causality & Environmental Impact

To build a culture of safety, laboratory personnel must understand why specific disposal routes are mandated, rather than simply following instructions blindly.

  • Aquatic Toxicity & Eutrophication: 3-[(2-Hydroxyethyl)amino]-L-alanine cannot be disposed of down the drain. As a nitrogenous organic compound, it introduces a high biological oxygen demand (BOD) and nitrogen load to aquatic ecosystems. The EPA has extensively documented that excess nitrogenous organic waste readily leaches into groundwater and converts into nitrates and nitrites[4]. This process drives aquatic eutrophication (harmful algal blooms) and poses severe risks to drinking water supplies[4][5].

  • Combustion Byproducts (NOx): When subjected to thermal destruction, the nitrogen atoms present in the amino and hydroxyethylamino groups oxidize to form nitrogen oxides (NOx). Consequently, solid waste containing this compound must be routed exclusively to licensed hazardous waste facilities equipped with high-temperature incinerators and specialized NOx scrubbers.

Waste Stream Categorization

To prevent cross-contamination and ensure regulatory compliance, quantify and segregate your waste streams according to the following parameters:

Waste StreamPhysical StatePrimary HazardCompatible ContainerFinal EPA-Approved Treatment
Pure Compound / Powder Solid (Crystals/Powder)Nitrogenous OrganicHigh-Density Polyethylene (HDPE)High-Temperature Incineration (with NOx scrubbers)
Aqueous Solutions Liquid (Water-based)High BOD / Nitrogen LoadHDPE Carboy (Vented Cap)Licensed Chemical Wastewater Treatment
Organic Solvents Liquid (e.g., Methanol, DMF)Flammable / ToxicGlass or PTFE-lined DrumSolvent Blending / Incineration
Contaminated Consumables Solid (PPE, Pipette Tips)Trace Chemical HazardHeavy-duty Polyethylene BagsSolid Waste Incineration

Self-Validating Disposal Protocols

The following methodologies incorporate built-in validation steps to ensure that every action is verifiable and secure.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Sweep up any excess or expired 3-[(2-Hydroxyethyl)amino]-L-alanine powder using an anti-static brush. Transfer the material into a pre-tared, sealable HDPE container.

  • Validation (Mass Balance): Weigh the container post-addition. Log the exact mass of the waste generated on your laboratory's hazardous waste manifest. Causality: Tracking exact mass ensures RCRA mass-balance compliance and prevents the overfilling of secondary accumulation drums.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Non-Halogenated Organic Waste - Nitrogenous: 3-[(2-Hydroxyethyl)amino]-L-alanine".

  • Storage: Store the container in a designated, well-ventilated hazardous waste accumulation area, strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent spontaneous combustion.

Protocol B: Aqueous Waste Disposal (Solutions and Washes)
  • pH Assessment: Before transferring aqueous waste containing 3-[(2-Hydroxyethyl)amino]-L-alanine to a bulk accumulation carboy, measure the pH using a calibrated pH meter.

  • pH Adjustment: If the solution is highly acidic or basic (due to other reagents used in your assay), adjust the pH dropwise using 1M NaOH or 1M HCl until it reaches a neutral range of 6.0–8.0.

  • Validation (Thermal Stability): Allow the solution to sit for 5 minutes while monitoring the temperature and pH. Causality: The pH must hold stable without an exothermic temperature spike before the solution is cleared for transfer. This prevents dangerous acid-base reactions and pressure buildup in the sealed bulk accumulation drum.

  • Bulking: Transfer the neutralized solution to the "Aqueous Nitrogenous Waste" carboy. Ensure the carboy is equipped with a vented cap to safely release any incidental off-gassing.

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated gloves, weigh boats, and pipette tips into a designated chemically contaminated solid waste bin lined with a heavy-duty polyethylene bag.

  • Validation (Visual Inspection): Inspect the bag for any free-flowing liquids. Causality: Solid waste bins must contain zero free liquids to comply with DOT transportation regulations for solid hazardous waste. If liquids are present, absorb them with an inert material (e.g., vermiculite) before sealing.

Waste Routing Workflow

The following diagram illustrates the logical routing of 3-[(2-Hydroxyethyl)amino]-L-alanine waste streams to ensure compliance with environmental safety standards.

WasteRouting Start 3-[(2-Hydroxyethyl)amino]-L-alanine Waste Generation Solid Solid Powder / Crystals Start->Solid Aqueous Aqueous Solutions Start->Aqueous Consumables Contaminated PPE / Consumables Start->Consumables SolidCont Non-Halogenated Organic Waste Container Solid->SolidCont pHCheck pH Assessment (Target: 6.0 - 8.0) Aqueous->pHCheck SolidBin Chemically Contaminated Solid Waste Bin Consumables->SolidBin Incineration High-Temperature Incineration (with NOx Scrubbers) SolidCont->Incineration AqueousCont Aqueous Nitrogenous Waste Container pHCheck->AqueousCont Treatment Licensed Chemical Wastewater Treatment AqueousCont->Treatment SolidBin->Incineration

Workflow for the segregation and disposal of 3-[(2-Hydroxyethyl)amino]-L-alanine waste streams.

Spill Response & Decontamination

In the event of an accidental spill of 3-[(2-Hydroxyethyl)amino]-L-alanine:

  • Solid Spills: Do not use water initially, as this will spread the chemical and increase the surface area of contamination. Gently cover the powder with slightly damp, inert absorbent pads to prevent aerosolization, then sweep it into a solid waste container.

  • Liquid Spills: Contain the perimeter of the spill using universal absorbent booms. Cover the liquid with an inert absorbent powder (e.g., diatomaceous earth or vermiculite). Once absorbed, collect the material using non-sparking tools and deposit it into the solid hazardous waste bin. Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

References

  • Environmental Protection Agency (EPA). "Disposal of Chemicals in the Laboratory". Environmental Marketing Services. Available at: [Link]

  • Environmental Protection Agency (EPA). "Tommy Naylor Farm - Emergency Administrative Order". EPA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Barefoot Farms, Inc. - Emergency Administrative Order". EPA.gov. Available at:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. Available at:[Link]

Sources

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